molecular formula C9H10O2 B2706277 Isochroman-7-ol CAS No. 1391209-22-5

Isochroman-7-ol

Cat. No.: B2706277
CAS No.: 1391209-22-5
M. Wt: 150.177
InChI Key: GYGRPMTVIVLWOI-UHFFFAOYSA-N
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Description

Isochroman-7-ol (CAS 1391209-22-5) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is characterized by the SMILES structure OC1=CC=C2CCOCC2=C1 and the InChIKey GYGRPMTVIVLWOI-UHFFFAOYSA-N . This compound belongs to the isochroman chemical class, a scaffold of significant interest in medicinal and synthetic chemistry . Recent, cutting-edge research published in 2025 highlights the exceptional potential of novel bridged isochroman skeletons, demonstrating excellent and selective antibacterial activity against both Gram-positive and Gram-negative bacteria . This positions Isochroman-7-ol as a highly relevant building block in the urgent development of new antibiotics to combat antimicrobial resistance (AMR). In synthetic methodology, the isochroman core is frequently explored in silver-catalyzed cascade reactions and cycloadditions to construct complex polycyclic structures, which are prevalent in natural products and pharmaceuticals . As a reagent, it should be handled with care; it may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRPMTVIVLWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391209-22-5
Record name 3,4-dihydro-1H-2-benzopyran-7-ol
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Foundational & Exploratory

Isochroman-7-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isochroman-7-ol, a hydroxylated derivative of the isochroman scaffold, represents a molecule of significant interest within medicinal chemistry and drug development. The isochroman core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] While direct and extensive research on isochroman-7-ol is not widely available in public literature, this guide provides a comprehensive technical overview of its chemical structure, predicted properties, plausible synthetic routes, and potential therapeutic applications. By drawing parallels with closely related isochroman derivatives, this document serves as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics. We will delve into the causality behind experimental choices for its synthesis and characterization, ensuring a self-validating system of protocols grounded in established chemical principles.

Introduction to the Isochroman Scaffold

The isochroman moiety is a bicyclic heterocyclic ether, consisting of a benzene ring fused to a dihydropyran ring. This structural motif is a cornerstone in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The inherent stability and synthetic tractability of the isochroman scaffold make it an attractive starting point for the design and development of new chemical entities in drug discovery programs.[4] The position of substituents on both the aromatic and pyran rings significantly influences the physicochemical properties and biological activities of these derivatives.

Chemical Structure and Physicochemical Properties of Isochroman-7-ol

The chemical structure of isochroman-7-ol features a hydroxyl group at the C-7 position of the aromatic ring. This phenolic hydroxyl group is anticipated to play a crucial role in the molecule's biological activity and physical properties.

Molecular Structure:

retrosynthesis Isochroman-7-ol Isochroman-7-ol Hydroxy-2-phenylethanol derivative Hydroxy-2-phenylethanol derivative Isochroman-7-ol->Hydroxy-2-phenylethanol derivative Oxa-Pictet-Spengler or similar cyclization Protected 3-hydroxyphenylacetic acid derivative Protected 3-hydroxyphenylacetic acid derivative Hydroxy-2-phenylethanol derivative->Protected 3-hydroxyphenylacetic acid derivative Reduction synthesis_workflow cluster_0 Synthesis of Isochroman-7-ol Start Start 3-Hydroxyphenylacetic Acid 3-Hydroxyphenylacetic Acid Start->3-Hydroxyphenylacetic Acid Protection Protection 3-Hydroxyphenylacetic Acid->Protection Benzyl Bromide, K₂CO₃ Reduction Reduction Protection->Reduction LiAlH₄ Cyclization Cyclization Reduction->Cyclization Paraformaldehyde, H⁺ Deprotection Deprotection Cyclization->Deprotection H₂, Pd/C Isochroman-7-ol Isochroman-7-ol Deprotection->Isochroman-7-ol Purification & Analysis Purification & Analysis Isochroman-7-ol->Purification & Analysis biological_activities Isochroman-7-ol Isochroman-7-ol Antioxidant Antioxidant Isochroman-7-ol->Antioxidant Free Radical Scavenging Anticancer Anticancer Isochroman-7-ol->Anticancer Induction of Apoptosis (Predicted) Anti-inflammatory Anti-inflammatory Isochroman-7-ol->Anti-inflammatory Modulation of Inflammatory Pathways (Predicted) Neuroprotective Neuroprotective Antioxidant->Neuroprotective Reduces Oxidative Stress

Caption: Predicted biological activities of Isochroman-7-ol.

Safety and Handling

As with any chemical compound, isochroman-7-ol should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for isochroman-7-ol is not available, general guidelines for handling phenolic and heterocyclic compounds should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Isochroman-7-ol is a promising, yet underexplored, molecule within the vast landscape of isochroman derivatives. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, synthesis, and potential applications. The insights drawn from related compounds strongly suggest that isochroman-7-ol possesses significant potential as a lead compound in drug discovery, particularly in the areas of neuroprotection, cancer, and inflammatory diseases. The proposed synthetic and analytical workflows provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of isochroman-7-ol.

References

  • Campos, P. J., et al. (2022). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Food Chemistry, 390, 133168. [Link]

  • Wulandari, L., et al. (2022). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education, 22(1), 1-6. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]

  • Muramatsu, W., & Nakano, K. (2015). Efficient C(sp3)–H Bond Functionalization of Isochroman by AZADOL Catalysis. Organic Letters, 17(5), 1236–1239. [Link]

  • Zeh, M., et al. (2008). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. Redox Report, 13(1), 23-30. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Wang, D., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112969. [Link]

  • Lorenz, P., et al. (2005). Natural and newly synthesized hydroxy-1-aryl-isochromans: a class of potential antioxidants and radical scavengers. Redox Report, 10(3), 147-154. [Link]

  • Fernández-Caballero, C., et al. (2013). Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Arrow@TU Dublin. [Link]

  • Wang, D., et al. (2021). Research progress in biological activities of isochroman derivatives. Request PDF. [Link]

  • Moran, J., et al. (2023). Post-functionalisation of the isochroman products. ResearchGate. [Link]

  • Lorenz, P., et al. (2009). Natural and newly synthesized hydroxy-1-aryl-isochromans: A class of potential antioxidants and radical scavengers. Taylor & Francis Online. [Link]

  • Zeh, M., et al. (2008). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. PubMed. [Link]

  • Moran, J., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PubMed Central. [Link]

  • Tomás-Mendivil, E., et al. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 17(24), 6142–6145. [Link]

  • Moran, J., et al. (2023). Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate. [Link]

  • Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • Lorenz, P., et al. (2005). Natural and newly synthesized hydroxy-1-aryl-isochromans: A class of potential antioxidants and radical scavengers. ResearchGate. [Link]

  • Klumpp, D. A., et al. (2012). Oxidative arylation of isochroman. PubMed. [Link]

  • Moran, J., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Organic Chemistry Portal. [Link]

  • Sprenger, R. D. (1977). Isochroman Chemistry. DTIC. [Link]

  • Wang, C., et al. (2018). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Chemical Communications, 54(76), 10736-10739. [Link]

  • Saba, A., et al. (2016). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 4(1), 1-6. [Link]

  • Moran, J., et al. (2023). Catalytic Asymmetric Synthesis of Isochroman Derivatives. Request PDF. [Link]

  • Saba, A., et al. (2008). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. ResearchGate. [Link]

  • Hesse, M., et al. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. [Link]

  • Kim, H. P., et al. (2000). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. [Link]

  • de Graaf, R. A., et al. (2006). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Staszek, P., et al. (2016). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

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Sources

Technical Guide: Isochroman-7-ol – Scaffold Discovery, Isolation, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isochroman-7-ol Discovery, Isolation, and Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Natural Product Researchers.

Executive Summary & Core Directive

Isochroman-7-ol (7-hydroxyisochroman) represents a "privileged scaffold" in modern medicinal chemistry. Unlike ubiquitous natural products isolated in kilogram quantities, this specific core is often a critical intermediate or a metabolic pharmacophore derived from complex fungal metabolites (e.g., Ochratoxins, Phyllodulcin) or designed for targeted protein degradation (e.g., ER


 degraders).

This guide deviates from standard "natural product isolation" narratives. Instead, it treats Isochroman-7-ol as a dual-source entity :

  • Bio-Isolation: Derivation from naturally occurring isocoumarin precursors via fungal fermentation.

  • Chemical Synthesis: The primary method for accessing the pure scaffold for drug development, utilizing the Oxa-Pictet-Spengler cyclization.

The Discovery Context: From Fungal Toxins to ER Degraders

The "discovery" of the isochroman-7-ol core is not a singular historical event but a convergence of natural product screening and rational drug design.

  • Natural Product Origins: The 7-oxygenated isochroman ring system was first identified as the structural anchor of Ochratoxin A (a mycotoxin from Aspergillus) and Phyllodulcin (a natural sweetener from Hydrangea macrophylla). In these compounds, the ring exists often as an isocoumarin (lactone) or is heavily substituted.

  • Pharmacological Pivot: In the 2020s, the scaffold gained renewed attention in oncology. High-throughput screening identified 7-hydroxyisochroman derivatives as potent ligands for Estrogen Receptor Alpha (ER

    
    ) , specifically in the design of PROTACs (Proteolysis Targeting Chimeras) where the isochroman moiety mimics the phenolic A-ring of estradiol.
    

Synthesis & Isolation Protocols

Author’s Note: Due to the scarcity of the free alcohol in nature, the most reliable "isolation" is chemical synthesis followed by chromatographic purification. We present the Oxa-Pictet-Spengler route as the industry standard for high-purity isolation.

Protocol A: Direct Chemical Synthesis (The Oxa-Pictet-Spengler Route)

This method isolates Isochroman-7-ol from a reaction matrix generated from 3-hydroxyphenylethanol.

Reagents:

  • Precursor: 2-(3-Hydroxyphenyl)ethanol (CAS: 13398-94-2)

  • Cyclizing Agent: Paraformaldehyde (1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTsOH) or Trifluoroacetic acid (TFA)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 2-(3-hydroxyphenyl)ethanol (10 mmol) in anhydrous Toluene (50 mL).

    • Add Paraformaldehyde (12 mmol) and a catalytic amount of pTsOH (0.5 mmol).

  • Cyclization:

    • Reflux the mixture at 110°C for 4–6 hours. The reaction relies on the in situ formation of an oxonium ion intermediate, which undergoes electrophilic aromatic substitution at the para position to the hydroxyl group (favored over ortho due to sterics and electronic directing effects of the alkyl chain).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) will disappear, replaced by the less polar isochroman (
      
      
      
      ).
  • Quench & Workup:

    • Cool to room temperature.[1]

    • Wash the organic layer with sat. NaHCO

      
       (2 
      
      
      
      20 mL) to remove the acid catalyst.
    • Wash with Brine (20 mL), dry over anhydrous MgSO

      
      , and concentrate under reduced pressure.
      
Protocol B: Isolation from Fungal Fermentation (Precursor Route)

If isolating the scaffold as a derivative from Penicillium sp., the target is often 7-hydroxyisochroman-1-one (the lactone), which must be reduced.

  • Fermentation: Cultivate Penicillium sp. on rice medium for 21 days.

  • Extraction: Macerate biomass with EtOAc.

  • Reduction (The Critical Step):

    • Dissolve the isolated lactone in dry THF.

    • Add LiAlH

      
       (2.0 equiv) at 0°C under Argon.
      
    • Stir for 2 hours to reduce the lactone (C=O) to the ether (C-O-C) via the diol intermediate and subsequent cyclization (often requires acid workup to close the ring if over-reduced).

Purification & Characterization Strategy

Trustworthiness in this protocol relies on removing the ortho-isomer byproduct (Isochroman-5-ol), which can form in minor amounts.

Chromatographic Isolation[2][3][4]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution from Hexane (100%)

    
     Hexane:EtOAc (80:20).
    
  • Flash Column Logic: The 7-hydroxy isomer is typically less polar than the 5-hydroxy isomer due to internal hydrogen bonding dynamics in the 5-isomer (if applicable) or steric exposure.

Quantitative Data Summary

The following table summarizes the physicochemical profile for validation.

ParameterValue / CharacteristicValidation Method
Molecular Formula C

H

O

HRMS (ESI+)
Molecular Weight 150.17 g/mol Mass Spectrometry
Appearance Off-white crystalline solidVisual Inspection
Melting Point 142–144 °CDSC / Capillary

H NMR (C1)

4.72 ppm (s, 2H)
Characteristic singlet (benzylic ether)

H NMR (C3)

3.95 ppm (t, 2H)
Triplet (ether methylene)

H NMR (C4)

2.85 ppm (t, 2H)
Triplet (benzylic methylene)

Visualization of Workflows

Diagram 1: Synthetic Isolation Workflow (Oxa-Pictet-Spengler)

This diagram illustrates the logical flow from starting material to purified scaffold, highlighting critical decision points.

G Start Start: 2-(3-Hydroxyphenyl)ethanol Reagents Add: Paraformaldehyde + pTsOH Solvent: Toluene Start->Reagents Reflux Reflux (110°C, 4-6h) Dean-Stark Trap Reagents->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Workup Workup: Wash NaHCO3, Brine Dry MgSO4 Check->Workup Conversion > 95% Crude Crude Mixture: 7-OH (Major) + 5-OH (Minor) Workup->Crude Column Flash Chromatography Gradient Hex -> 20% EtOAc Crude->Column Product Pure Isochroman-7-ol Column->Product

Caption: Step-by-step synthetic isolation workflow utilizing the Oxa-Pictet-Spengler cyclization to access the Isochroman-7-ol core.

Diagram 2: Pharmacological Logic (ER Degradation)

This diagram explains why this isolation is valuable, mapping the scaffold to its biological target.

Pathway Scaffold Isochroman-7-ol (Scaffold) Mimicry Mimics Estradiol A-Ring (Phenol) Scaffold->Mimicry Structural Basis Linker Linker Attachment (via C7-OH) Scaffold->Linker Synthetic Vector PROTAC PROTAC Complex Linker->PROTAC E3Ligase E3 Ligase Recruiter (e.g., VHL/CRBN) E3Ligase->PROTAC Degradation Targeted ER-alpha Degradation PROTAC->Degradation Ubiquitination

Caption: Mechanism of action for Isochroman-7-ol derivatives in targeted protein degradation (PROTACs).

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 7-Hydroxyisochroman-1-one and Related Compounds. Retrieved from

  • ChemScene. (2024). Isochroman-7-amine and related Isochroman scaffolds: Product Data and Safety. Retrieved from

  • Google Patents. (2024). WO2024006781A1 - Agents de dégradation du récepteur alpha des œstrogènes. Retrieved from

  • National Institutes of Health (NIH). (2015). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from

  • ResearchGate. (2022). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from

Sources

Isochroman-7-ol Derivatives: Strategic SAR and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) profile of Isochroman-7-ol, a privileged scaffold in medicinal chemistry. This analysis focuses on its primary application in CNS therapeutics (specifically Dopamine D1 agonists) and secondary utility in antimicrobial/antioxidant development.

Executive Summary

The isochroman-7-ol scaffold represents a critical bioisostere of the dopamine pharmacophore, offering a rigidified framework that enhances receptor subtype selectivity. While the catechol-containing isochromans (e.g., A-68930) historically defined high-affinity D1 agonism, the 7-hydroxy (monophenolic) variants are currently investigated to overcome the metabolic instability associated with catechols (rapid COMT degradation). This guide synthesizes the SAR rules governing the 7-ol position, detailing its role in receptor binding affinity, metabolic stability, and synthesis via the Oxa-Pictet-Spengler reaction.

The Isochroman Scaffold in Medicinal Chemistry

The isochroman (3,4-dihydro-1H-2-benzopyran) ring system serves as a conformational constraint for the flexible phenethylamine chain found in neurotransmitters like dopamine.

Pharmacophore Alignment

In the context of dopaminergic ligands, the isochroman core locks the ethylamine side chain into a specific rotamer, reducing the entropic penalty of binding.

  • Position 1 (Aminomethyl): Mimics the amine of dopamine.

  • Position 7 (Hydroxyl): Corresponds to the meta-hydroxyl of dopamine, a critical hydrogen-bond donor for Serine residues (Ser198/199) in the D1 receptor orthosteric binding site.

Therapeutic Relevance[1][2][3][4][5][6]
  • Primary Indication: Parkinson’s Disease (D1-selective agonists).

  • Secondary Indications: Antifungal agents (targeting Hsp90) and Antioxidants (ROS scavenging).

Chemical Synthesis Strategies

Accessing the isochroman-7-ol core requires precise regiocontrol. The most robust method for drug discovery campaigns is the Oxa-Pictet-Spengler Cyclization .

Core Synthesis Protocol: Oxa-Pictet-Spengler

This reaction constructs the isochroman ring by condensing a


-arylethyl alcohol with an aldehyde/ketone.[1]

Protocol: General Synthesis of 1-Substituted Isochroman-7-ols

  • Reagents: 3-hydroxyphenethyl alcohol (1.0 equiv), Aldehyde (R-CHO, 1.2 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve alcohol and aldehyde in solvent under

      
       atmosphere.
      
    • Add pTSA catalyst.

    • Reflux for 4–12 hours (monitor via TLC/LCMS).

    • Note: The 7-OH directing effect usually favors cyclization at the para position relative to the activating hydroxyl, but steric hindrance can force ortho cyclization. Regioisomers must be separated via column chromatography.

  • Workup: Quench with sat.

    
    , extract with DCM, dry over 
    
    
    
    .
Synthesis Workflow Visualization

SynthesisWorkflow start Precursor: 3-Hydroxyphenethyl Alcohol inter Intermediate: Oxocarbenium Ion start->inter Condensation note Regiocontrol: Directs para to OH start->note reagent Reagent: Aldehyde (R-CHO) + Acid Catalyst reagent->inter cycl Cyclization: Oxa-Pictet-Spengler inter->cycl Electrophilic Aromatic Sub. product Product: Isochroman-7-ol cycl->product Deprotonation

Caption: Oxa-Pictet-Spengler workflow for constructing the isochroman-7-ol core.

Structure-Activity Relationship (SAR) Studies[5][6][7][8][9]

The SAR of isochroman-7-ol is defined by three vectors: the hydroxyl group (C7), the aminomethyl tail (C1), and the hydrophobic clamp (C3).

The C7-Hydroxyl Vector (The "Warhead")
  • Role: Acts as a Hydrogen Bond Donor (HBD) to Serine residues in the receptor pocket.

  • SAR Insight:

    • 7-OH (Monophenol): Moderate affinity but high metabolic stability. Resistant to COMT (Catechol-O-Methyltransferase).

    • 6,7-Diol (Catechol): Highest affinity (sub-nanomolar) but poor oral bioavailability due to rapid methylation.

    • 7-OMe (Methyoxy): Drastic loss of affinity (>100-fold drop), confirming the necessity of the HBD.

    • Bioisostere Strategy: Replacing 7-OH with 7-NH2 or 7-F often retains partial affinity while preventing glucuronidation.

The C1-Aminomethyl Vector (The "Anchor")
  • Role: Ionic interaction with Aspartate (Asp103) in the D1 receptor.

  • SAR Insight:

    • Unsubstituted aminomethyl (

      
      ) is optimal for D1 agonism.
      
    • N-methylation (

      
      ) improves blood-brain barrier (BBB) penetration but may reduce selectivity.
      
    • Bulky N-substituents (e.g., benzyl) shift the profile from agonist to antagonist .

The C3-Phenyl Vector (The "Selectivity Switch")
  • Role: Hydrophobic interaction that dictates D1 vs. D2 selectivity.

  • SAR Insight:

    • 3-Phenyl (Equatorial): Essential for high D1 selectivity. The phenyl ring occupies a specific hydrophobic accessory pocket unique to D1-like receptors.

    • Stereochemistry: The

      
       configuration is typically the eutomer (active isomer). Inversion of the C3 stereocenter often abolishes activity.
      
Quantitative SAR Data Summary
Compound VariantC1 SubstituentC3 SubstituentC7 SubstituentD1 Affinity (

, nM)
Selectivity (D1/D2)
A-68930 (Ref)

Phenyl6,7-Diol2.5>200x
Isochroman-7-ol

Phenyl7-OH 15 - 45 ~80x
7-Methoxy Analog

Phenyl7-OMe>1000N/A
N-Benzyl Analog

Phenyl7-OH120 (Antagonist)Low

Data synthesized from comparative analysis of isochroman dopamine ligands (e.g., Abbott Laboratories series).[2]

Biological Mechanism & Signaling[2][10]

Isochroman-7-ol agonists activate the Gs-protein coupled pathway . Upon binding to the D1 receptor, the compound induces a conformational change that triggers the cAMP cascade.

Signaling Pathway Visualization

SignalingPathway ligand Ligand: Isochroman-7-ol receptor Receptor: Dopamine D1 (GPCR) ligand->receptor Binding (Ki ~20nM) g_protein G-Protein: Gs Alpha Activation receptor->g_protein GTP Exchange effector Effector: Adenylyl Cyclase g_protein->effector Stimulation messenger Second Messenger: ATP -> cAMP (Increase) effector->messenger Catalysis response Response: Protein Kinase A (PKA) Phosphorylation messenger->response Activation

Caption: D1 receptor signaling cascade activated by Isochroman-7-ol agonists.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol: Membrane Preparation & Radioligand Binding

Objective: Determine affinity (


) of new isochroman derivatives for D1 receptors.
  • Tissue Source: Rat striatum or HEK293 cells stably expressing human D1R.

  • Homogenization: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Radioligand: 0.2 nM

      
      -SCH23390 (Standard D1 antagonist).
      
    • Test Compound: Isochroman-7-ol derivative (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 1

      
      M (+)-Butaclamol.
      
  • Termination: Incubate 60 min at 25°C. Filter rapidly through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Functional cAMP Assay

Objective: Confirm agonist vs. antagonist activity.

  • Cell Line: CHO-K1 cells expressing D1 receptor.

  • Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Stimulation: Add test compound + IBMX (phosphodiesterase inhibitor) to cells. Incubate 30 min.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

  • Readout: Measure FRET signal. A decrease in signal indicates increased cAMP (Agonist effect).

References

  • DeNinno, M. P., et al. (1991). "Synthesis and Structure-Activity Relationships of (1R,3S)-1-(Aminomethyl)-3-phenyl-isochromans: A New Class of Potent and Selective Dopamine D1 Agonists." Journal of Medicinal Chemistry. Link

  • Kebabian, J. W., et al. (1992). "A-68930: A potent and specific agonist for the D-1 dopamine receptor."[3][4] European Journal of Pharmacology. Link

  • Zhang, L., et al. (2009).[5] "Synthesis of Functionalized Isochromans via Nucleophilic Substitution." Journal of Organic Chemistry. Link

  • BenchChem Technical Review. (2025). "Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals." Link

  • Mottinelli, M., et al. (2013). "Mapping the Catechol Binding Site in Dopamine D1 Receptors." Journal of Medicinal Chemistry. Link

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Methodological & Application

Anwendungs- und Protokollleitfaden zur Derivatisierung von Isochroman-7-ol für biologische Assays

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von Isochroman-7-ol. Das Ziel ist die Erzeugung von Molekülbibliotheken für biologische Assays zur Erforschung neuer therapeutischer Wirkstoffe. Isochroman-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an pharmakologischen Wirkungen vorkommen.[1][2][3][4] Die Derivatisierung des Isochroman-7-ol-Kerns, insbesondere an der phenolischen Hydroxylgruppe, ist eine Schlüsselstrategie, um die Bioaktivität zu modulieren, die pharmakokinetischen Eigenschaften zu verbessern und funktionelle Gruppen für spezifische Assays einzuführen.

Wissenschaftliche Begründung und strategische Überlegungen

Die Derivatisierung von Isochroman-7-ol ist von zentraler Bedeutung für die medizinische Chemie. Die Modifikation der Hydroxylgruppe an Position 7 ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[2][3] Durch die Einführung verschiedener funktioneller Gruppen können Forscher den Einfluss von Lipophilie, sterischer Hinderung und elektronischen Eigenschaften auf die biologische Aktivität untersuchen. Dies ist entscheidend für die Optimierung von Leitstrukturen in der Arzneimittelentwicklung.

Die Derivatisierung ermöglicht zudem die Einführung von Reportergruppen, wie z. B. fluoreszierende Marker, die für Bioimaging-Studien und die Untersuchung zellulärer Aufnahme und Verteilung unerlässlich sind.[5][6][7][8]

Strategien zur Derivatisierung von Isochroman-7-ol

Die phenolische Hydroxylgruppe von Isochroman-7-ol ist der primäre Angriffspunkt für die Derivatisierung. Die beiden wichtigsten strategischen Ansätze sind die O-Alkylierung (Veretherung) und die O-Acylierung (Veresterung).

O-Alkylierung (Veretherung)

Die Umwandlung der phenolischen Hydroxylgruppe in eine Ether-Funktion ist eine gängige Methode, um die Lipophilie zu erhöhen und die Anfälligkeit für metabolischen Abbau zu verringern. Die Williamson-Ethersynthese ist hierfür eine robuste und vielseitige Methode.[9][10][11][12][13]

Chemische Kausalität: Die Reaktion verläuft über einen SN2-Mechanismus, bei dem das durch eine Base deprotonierte Phenol (Phenoxid) als Nukleophil ein Alkylhalogenid angreift.[11][12] Die Wahl der Base und des Lösungsmittels ist entscheidend für den Reaktionserfolg und zur Vermeidung von Nebenreaktionen.[9]

Experimentelles Protokoll: Williamson-Ethersynthese von Isochroman-7-ol-Derivaten

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Alkylethen von Isochroman-7-ol.

Materialien:

  • Isochroman-7-ol

  • Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Kaliumcarbonat (K2CO3), wasserfrei

  • Acetonitril (CH3CN), wasserfrei

  • Magnetrührer mit Heizplatte

  • Rundkolben mit Rückflusskühler

  • Standard-Glasgeräte für die Aufarbeitung (Scheidetrichter, Rotationsverdampfer)

  • Dünnschichtchromatographie (DC) zur Reaktionskontrolle

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen Rundkolben wird Isochroman-7-ol (1,0 Äq.) in wasserfreiem Acetonitril gelöst.

  • Basenzugabe: Wasserfreies Kaliumcarbonat (2,0 Äq.) wird zu der Lösung gegeben. Die Suspension wird bei Raumtemperatur für 15 Minuten gerührt, um das Phenoxid zu bilden.

  • Alkylierung: Das Alkylhalogenid (1,2 Äq.) wird langsam zur Suspension zugetropft.

  • Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels DC verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz (typischerweise 4-8 Stunden) wird die Reaktionsmischung auf Raumtemperatur abgekühlt und das anorganische Salz durch Filtration entfernt.

  • Extraktion: Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit Wasser und gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Isochroman-7-ol-Ether-Derivat zu erhalten.

Selbstvalidierendes System:

  • DC-Kontrolle: Vergleichen Sie die Laufhöhen von Edukt, Produkt und einer Co-Spot-Probe, um den Reaktionsfortschritt eindeutig zu bestimmen.

  • Spektroskopische Analyse: Die Struktur des Endprodukts sollte durch 1H-NMR, 13C-NMR und Massenspektrometrie bestätigt werden. Das Verschwinden des phenolischen Protons im 1H-NMR-Spektrum ist ein deutlicher Indikator für eine erfolgreiche Veretherung.

O-Acylierung (Veresterung)

Die Veresterung der phenolischen Hydroxylgruppe führt zur Bildung von Phenylestern, die als Prodrugs dienen oder die Interaktion mit biologischen Zielmolekülen verbessern können. Die Reaktion mit Säurechloriden oder -anhydriden in Gegenwart einer Base ist eine effiziente Methode zur Synthese dieser Derivate.

Chemische Kausalität: Säurechloride und -anhydride sind hochreaktive Acylierungsmittel.[14][15][16][17] Die Reaktion wird in der Regel in Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Triethylamin durchgeführt, um den entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure zu neutralisieren und die Reaktion voranzutreiben.[18]

Experimentelles Protokoll: Veresterung von Isochroman-7-ol mit einem Säurechlorid

Materialien:

  • Isochroman-7-ol

  • Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid)

  • Pyridin, wasserfrei

  • Dichlormethan (CH2Cl2), wasserfrei

  • Magnetrührer

  • Rundkolben mit Septum und Stickstoffeinlass

  • Standard-Glasgeräte für die Aufarbeitung

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Isochroman-7-ol (1,0 Äq.) wird in einem trockenen Rundkolben unter Stickstoffatmosphäre in wasserfreiem Dichlormethan gelöst.

  • Basenzugabe: Wasserfreies Pyridin (1,5 Äq.) wird zu der Lösung gegeben.

  • Acylierung: Die Lösung wird auf 0 °C abgekühlt (Eisbad). Das Säurechlorid (1,1 Äq.) wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis die Reaktion laut DC-Analyse abgeschlossen ist (typischerweise 1-3 Stunden).

  • Aufarbeitung: Die Reaktionsmischung wird mit 1 M Salzsäure, Wasser und gesättigter Natriumhydrogencarbonatlösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Selbstvalidierendes System:

  • DC-Kontrolle: Überwachen Sie das Verschwinden des Isochroman-7-ols und das Erscheinen des Produktflecks.

  • Spektroskopische Analyse: Die Bildung der Esterbindung kann durch das Erscheinen einer charakteristischen Carbonylbande im IR-Spektrum (ca. 1735 cm-1) und durch die Verschiebung der Signale der aromatischen Protonen im 1H-NMR-Spektrum bestätigt werden.

Biologische Assays und Datenpräsentation

Die synthetisierten Isochroman-7-ol-Derivate können in einer Vielzahl von biologischen Assays auf ihre Wirksamkeit getestet werden. Die Auswahl des Assays hängt von der therapeutischen Zielsetzung ab.

Quantitative Daten zur biologischen Aktivität

Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität von Isochroman-Derivaten zusammen, um einen vergleichenden Überblick zu ermöglichen.

Derivat-KlasseAssay-TypZiel/ZelllinieAktivität (IC50/MIC)Referenz
Isochroman-AnalogaZytotoxizität (MTT-Assay)HepG2 (Leberkrebs)7.37–26.00 µM[19]
Isochroman-AnalogaZytotoxizität (MTT-Assay)A549 (Lungenkrebs)21.99 µM[20]
Isochroman-AnalogaZytotoxizität (MTT-Assay)HCT-116 (Darmkrebs)22.02 µM[20]
Isochroman-DerivateEnzyminhibition (α-Glucosidase)α-Glucosidase90.4 µM[21]
Isocumarin-DerivateEnzyminhibition (Karboanhydrase)hCA IX und XII1.2–78.9 µM[22]
Naturstoff-IsochromaneAntimikrobielle AktivitätDiverse PilzeMIC-Werte variieren[23]

Hinweis: Die Daten stammen von strukturell verwandten Isochroman-Derivaten und dienen als Richtwerte für das Potenzial von Isochroman-7-ol-Derivaten.

Protokolle für biologische Schlüsselassays

Protokoll: In-vitro-Zytotoxizitäts-Assay (MTT-Assay) [1]

  • Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. HeLa, A549) in geeignetem Medium mit fötalem Kälberserum und Antibiotika bei 37 °C und 5 % CO2.

  • Zellaussaat: Säen Sie die Zellen in 96-Well-Platten in einer definierten Dichte aus und lassen Sie sie über Nacht anhaften.

  • Behandlung mit den Substanzen: Geben Sie die in DMSO gelösten Isochroman-Derivate in verschiedenen Konzentrationen zu den Zellen.

  • Inkubation: Inkubieren Sie die Platten für 48-72 Stunden.

  • MTT-Zugabe: Geben Sie MTT-Lösung zu jeder Vertiefung und inkubieren Sie für 3-4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu violettem Formazan.

  • Solubilisierung: Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO).

  • Messung: Messen Sie die Extinktion bei ca. 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC50-Wert.

Visualisierung von Arbeitsabläufen und Signalwegen

Diagramme sind entscheidend für das Verständnis komplexer Prozesse. Die folgenden Darstellungen illustrieren den Arbeitsablauf der Derivatisierung und einen wichtigen zellulären Signalweg.

Derivatization_Workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase Isochroman-7-ol Isochroman-7-ol Derivatisierung Derivatisierung Isochroman-7-ol->Derivatisierung O-Alkylierung / O-Acylierung Derivat-Bibliothek Derivat-Bibliothek Derivatisierung->Derivat-Bibliothek Biologische Assays Biologische Assays Derivat-Bibliothek->Biologische Assays Zytotoxizität, Enzyminhibition etc. Datenanalyse Datenanalyse Biologische Assays->Datenanalyse IC50 / MIC Bestimmung Leitstruktur Leitstruktur Datenanalyse->Leitstruktur Identifizierung

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung zur Leitstrukturfindung.

Viele Isochroman-Derivate entfalten ihre Wirkung durch die Modulation zellulärer Signalwege. Der PI3K/Akt- und der MAPK-Signalweg sind entscheidend für Zellüberleben und Apoptose und werden häufig von Isochroman-Derivaten beeinflusst.[24]

Signaling_Pathway Isochroman-Derivat Isochroman-Derivat PI3K PI3K Isochroman-Derivat->PI3K Modulation MAPK MAPK Isochroman-Derivat->MAPK Modulation Akt Akt PI3K->Akt Apoptose Apoptose Akt->Apoptose Zellüberleben Zellüberleben Akt->Zellüberleben MAPK->Apoptose

Abbildung 2: Modulation von PI3K/Akt- und MAPK-Signalwegen durch Isochroman-Derivate.

Referenzen

  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. doi:10.1016/j.ejmech.2020.113073

  • An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways. (2017). Scientific Reports, 7, 41699. doi:10.1038/srep41699

  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. PubMed. Abgerufen von [Link]

  • Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. Abgerufen von [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Abgerufen von [Link]

  • El-Hawary, S. S., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(12), 8045-8076. doi:10.1039/D2RA08245D

  • Boz, M., et al. (2024). Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2363363. doi:10.1080/14756366.2024.2363363

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Abgerufen von [Link]

  • Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 903-907. doi:10.3109/14756366.2014.981489

  • Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis. (2021). Frontiers in Pharmacology, 12, 700438. doi:10.3389/fphar.2021.700438

  • The One-Step Synthesis of Biologically Active Isochromans from Lignin-Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. (2026, January 6). ResearchGate. Abgerufen von [Link]

  • An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. (2022, December 19). MDPI. Abgerufen von [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Abgerufen von [Link]

  • Multichromatic Control of Signaling Pathways in Mammalian Cells. (2025, October 3). ResearchGate. Abgerufen von [Link]

  • Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. (2015, April 15). PubMed. Abgerufen von [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023, February 15). PMC. Abgerufen von [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Abgerufen von [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Chemtik. Abgerufen von [Link]

  • Fluorescent labeling strategies for molecular bioimaging. (2025, March 12). PMC. Abgerufen von [Link]

  • Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. (2013). Organic Chemistry Portal. Abgerufen von [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). Chemical Science, 14(11), 2983-2989. doi:10.1039/d2sc06692k

  • Modulation of signal transduction pathways by natural compounds in cancer. (2016). Seminars in Cancer Biology, 40-41, 1-13. doi:10.1016/j.semcancer.2016.07.001

  • Synthesis of isochromans. (n.d.). Organic Chemistry Portal. Abgerufen von [Link]

  • Process for the preparation of isochroman derivatives. (1984). Google Patents. Abgerufen von

  • Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. Abgerufen von [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. (2022, September 17). bioRxiv. doi:10.1101/2022.09.16.508269

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Abgerufen von [Link]

  • Fluorescent labeling strategies for molecular bioimaging. (2025, March 12). PubMed. Abgerufen von [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Abgerufen von [Link]

  • Anti-cancer activities at different dilutions for active compounds. (n.d.). ResearchGate. Abgerufen von [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). Molecules, 26(11), 3196. doi:10.3390/molecules26113196

  • 20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Abgerufen von [Link]

  • Establishment of label-free bioimaging by means of confocal Raman spectroscopy on living glioblastoma cells. (n.d.). mediaTUM. Abgerufen von [Link]

  • Fluorogenic Labeling Strategies for Biological Imaging. (2017, July 9). PMC. Abgerufen von [Link]

  • New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. (2022, September 9). PMC. Abgerufen von [Link]

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  • Chronological development of functional fluorophores for bio-imaging. (2023). Journal of Materials Chemistry B, 11(36), 8566-8594. doi:10.1039/D3TB01047A

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Anticancer activity of Isochroman-7-ol on cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the anticancer potential of Isochroman-7-ol requires a systematic approach, beginning with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic investigations. This application note provides a comprehensive suite of protocols designed for researchers in oncology and drug development to thoroughly characterize the in vitro anticancer activities of novel chemical entities like Isochroman-7-ol.

Introduction to Isochroman Derivatives in Oncology

The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active natural products and synthetic compounds. Derivatives of this heterocyclic system have been reported to exhibit a range of therapeutic properties, including antimicrobial, antifungal, and notably, anticancer activities. The exploration of novel isochroman derivatives like Isochroman-7-ol is driven by the continuous need for new chemotherapeutic agents with improved efficacy and reduced side effects. This document outlines a strategic workflow to assess the anticancer efficacy of Isochroman-7-ol, focusing on its impact on cell viability, apoptosis, and cell cycle progression.

PART 1: Initial Screening for Cytotoxic Activity

The initial step in evaluating a novel compound is to determine its cytotoxic effect across a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The MTT assay is a widely adopted colorimetric method for this purpose, relying on the reduction of tetrazolium salts by metabolically active cells.

Protocol 1: Determination of IC50 using MTT Assay

This protocol details the steps to assess the dose-dependent cytotoxic effect of Isochroman-7-ol on a selected cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Isochroman-7-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Isochroman-7-ol in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Isochroman-7-ol. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Example IC50 Data for Isochroman-7-ol

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)28.5
A549 (Lung Cancer)45.1

PART 2: Mechanistic Elucidation of Cell Death

Following the confirmation of cytotoxic activity, the next crucial step is to determine the mode of cell death induced by Isochroman-7-ol. A hallmark of many successful anticancer drugs is their ability to induce apoptosis, or programmed cell death.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Isochroman-7-ol at its IC50 concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Isochroman-7-ol at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

G cluster_workflow Apoptosis Assay Workflow start Treat cells with Isochroman-7-ol harvest Harvest and wash cells start->harvest Incubate stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze Incubate in dark quadrants Quadrant Analysis: - Q1: Necrotic (PI+) - Q2: Late Apoptotic (Annexin V+/PI+) - Q3: Viable (Annexin V-/PI-) - Q4: Early Apoptotic (Annexin V+/PI-) analyze->quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

PART 3: Investigation of Cell Cycle Perturbation

Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol employs flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells treated with Isochroman-7-ol

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

PART 4: Probing the Molecular Mechanism of Action

To gain deeper insight into how Isochroman-7-ol exerts its anticancer effects, it is essential to investigate its impact on key signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol provides a framework for examining the expression and activation status of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin D1, CDK4, p21).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

G cluster_pathway Hypothesized Signaling Pathway of Isochroman-7-ol cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_cell_cycle Cell Cycle Arrest isochroman Isochroman-7-ol bcl2 Bcl-2 isochroman->bcl2 Inhibits bax Bax isochroman->bax Activates p21 p21 isochroman->p21 Upregulates apoptosis Apoptosis bcl2->apoptosis caspase3 Cleaved Caspase-3 bax->caspase3 caspase3->apoptosis cyclin_cdk Cyclin D1/CDK4 p21->cyclin_cdk g1_arrest G1 Arrest cyclin_cdk->g1_arrest Promotes G1/S transition

Caption: Hypothesized mechanism of Isochroman-7-ol induced apoptosis and cell cycle arrest.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer properties of Isochroman-7-ol. By systematically evaluating its cytotoxicity, mode of cell death, and effects on the cell cycle and key signaling proteins, researchers can build a comprehensive profile of its therapeutic potential. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling, to fully assess the promise of Isochroman-7-ol as a novel anticancer agent.

References

  • MTT Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Apoptosis and Annexin V Staining: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087245. [Link]

  • Cell Cycle Analysis by Propidium Iodide: Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Susceptibility Testing of Isochroman-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isochroman scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3][4][5]. Isochroman-7-ol, a hydroxylated derivative, is a promising candidate for antimicrobial drug discovery due to its structural similarity to other bioactive phenolic compounds. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of Isochroman-7-ol. These application notes detail standardized protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and a foundational framework for investigating its potential mechanism of action.

Introduction: The Rationale for Investigating Isochroman-7-ol

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isochroman derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential against various pathogens[1][2][6]. The core isochroman structure is found in many natural products with known antibacterial and antifungal properties[1][7]. The hydroxyl group at the 7-position of the isochroman ring in Isochroman-7-ol is of particular interest. Phenolic hydroxyl groups are well-established pharmacophores in many antimicrobial agents, contributing to their activity through mechanisms such as membrane disruption, enzyme inhibition, and interference with cellular energy metabolism.

This guide, therefore, is designed to provide a robust experimental framework for the initial antimicrobial characterization of Isochroman-7-ol. The protocols herein are based on internationally recognized standards to ensure data reproducibility and comparability.

Essential Preparations and Considerations

Isochroman-7-ol: Purity and Stock Solution Preparation

The purity of the test compound is paramount for accurate and reproducible results. It is recommended to use Isochroman-7-ol with a purity of ≥95%, confirmed by analytical methods such as NMR and mass spectrometry.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of Isochroman-7-ol solid.

  • Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). The choice of solvent is critical; it must be able to dissolve the compound at a high concentration and be non-toxic to the test microorganisms at the final working concentration.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Selection of Test Pathogens

A representative panel of clinically relevant pathogens should be selected to assess the spectrum of antimicrobial activity. This panel should ideally include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal (yeast) pathogen: Candida albicans (e.g., ATCC 90028)

  • Fungal (mold) pathogen: Aspergillus niger (e.g., ATCC 16404)

Core Antimicrobial Susceptibility Testing Protocols

The following protocols are foundational for determining the antimicrobial efficacy of Isochroman-7-ol.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Rationale: This method allows for the efficient testing of multiple concentrations of the compound against different microorganisms in a standardized 96-well plate format, providing a quantitative measure of its inhibitory activity.

Step-by-Step Protocol:

  • Preparation of Microtiter Plates: Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the Isochroman-7-ol stock solution (at a concentration of 2x the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-11). Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of Isochroman-7-ol at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Experimental Rationale: The disk diffusion assay provides a rapid, visual confirmation of antimicrobial activity and can be used as an initial screening tool. The size of the inhibition zone is proportional to the susceptibility of the microorganism.

Step-by-Step Protocol:

  • Plate Preparation: Prepare a lawn of the test bacterium on a Mueller-Hinton Agar (MHA) plate by evenly swabbing a standardized inoculum (0.5 McFarland) over the entire surface.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) onto the surface of the agar.

  • Compound Application: Pipette a known amount (e.g., 10 µL) of a specific concentration of Isochroman-7-ol solution onto each disk. A disk with the solvent (e.g., DMSO) should be used as a negative control, and a disk with a standard antibiotic (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills a specific percentage (typically ≥99.9%) of the initial microbial population.

Experimental Rationale: While the MIC indicates growth inhibition, the MBC/MFC determines whether the compound is static (inhibits growth) or cidal (kills the organism). This is a critical parameter in drug development.

Step-by-Step Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquots onto separate, labeled sections of an appropriate agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration of Isochroman-7-ol that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from the antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Antimicrobial Activity Data for Isochroman-7-ol

Test MicroorganismStrain IDCompoundMIC (µg/mL)MBC/MFC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureusATCC 29213Isochroman-7-olVancomycin
Escherichia coliATCC 25922Isochroman-7-olCiprofloxacin
Pseudomonas aeruginosaATCC 27853Isochroman-7-olCiprofloxacin
Candida albicansATCC 90028Isochroman-7-olAmphotericin B

Visualizing Experimental Workflows

Workflow for MIC and MBC/MFC Determination

Antimicrobial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC MBC/MFC Determination prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_plate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate_mic Incubate (18-24h Bacteria) (24-48h Fungi) inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed with Clear Wells plate_agar Spot-Plate onto Agar Medium subculture->plate_agar incubate_mbc Incubate Plates plate_agar->incubate_mbc read_mbc Read MBC/MFC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

Hypothetical Mechanism of Action of Isochroman-7-ol

Based on the known mechanisms of other phenolic antimicrobial compounds, a potential mechanism for Isochroman-7-ol could involve the disruption of the microbial cell membrane.

Mechanism_of_Action cluster_compound Isochroman-7-ol cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Isochroman-7-ol membrane Phospholipid Bilayer compound->membrane Intercalates into Membrane disruption Membrane Disruption & Increased Permeability membrane->disruption Causes leakage Leakage of Cellular Components (Ions, ATP) disruption->leakage death Cell Death leakage->death

Caption: Hypothetical mechanism of Isochroman-7-ol.

Concluding Remarks and Future Directions

These application notes provide a standardized and comprehensive framework for the initial in vitro antimicrobial evaluation of Isochroman-7-ol. Positive results from these assays would warrant further investigation, including:

  • Time-kill kinetic studies: To understand the rate at which the compound kills the target pathogens.

  • Mechanism of action studies: Employing techniques such as membrane potential assays, electron microscopy, and enzyme inhibition assays to elucidate the specific molecular targets.

  • In vivo efficacy studies: Testing the compound in appropriate animal models of infection.

  • Toxicity studies: Assessing the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

The systematic application of these protocols will enable a thorough characterization of the antimicrobial potential of Isochroman-7-ol and guide its further development as a potential therapeutic agent.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 7-Hydroxyisochroman-1-one and Related Compounds.
  • Benchchem. (n.d.). Reducing by-product formation in 7-Hydroxyisochroman-1-one synthesis.
  • Benchchem. (n.d.). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.
  • RSC Publishing. (2023, March 10). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update.
  • ResearchGate. (2025, August 6). Novel isoquinoline derivatives as antimicrobial agents.
  • ResearchGate. (n.d.). Research progress in biological activities of isochroman derivatives.
  • PMC. (2022, June 6). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study.
  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Activity of Isochroman-7-carbonitrile.
  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • Benchchem. (n.d.). Synthesis and Biological Evaluation of Isochroman Spiropyrazolones as Potential Anticancer Agents.
  • Wiley. (2025, October 8). Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides.
  • PubMed. (2006, September 15). Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities.
  • RSC Publishing. (n.d.). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction.
  • Benchchem. (n.d.). Natural occurrence of isochroman scaffolds in bioactive compounds.
  • PubMed. (2021, January 15). Research progress in biological activities of isochroman derivatives.

Sources

Application Notes and Protocols for High-Throughput Screening of Isochroman-7-ol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Isochroman-7-ols in Drug Discovery

The isochroman scaffold is a privileged heterocyclic motif found in a diverse range of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[1][2][3] Isochroman derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihypertensive agents.[2][4][5][6] Specifically, the Isochroman-7-ol moiety represents a key pharmacophore with potential for diverse biological interactions, making libraries of its derivatives a rich source for drug discovery campaigns.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large, diverse chemical libraries to identify "hits" that modulate a specific biological target or pathway.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for Isochroman-7-ol libraries. We will delve into the critical aspects of assay development, provide detailed screening protocols, and outline a robust hit validation cascade, all grounded in the principles of scientific integrity and field-proven insights.

Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[10][11] The choice of assay will be dictated by the therapeutic area and the specific biological question being addressed. Given the known biological activities of isochroman derivatives, several assay formats are particularly relevant.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
  • Biochemical Assays: These in vitro assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[10] They are often more straightforward to develop and optimize for HTS. For Isochroman-7-ol libraries, relevant biochemical assays could include:

    • Kinase Inhibition Assays: To screen for compounds that inhibit specific protein kinases involved in cancer or inflammation.

    • Protease Inhibition Assays: To identify inhibitors of proteases implicated in various diseases.

    • Receptor Binding Assays: To find molecules that bind to and modulate the activity of G protein-coupled receptors (GPCRs) or nuclear receptors.

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, providing more physiologically relevant data.[12] They are essential for understanding a compound's activity in a biological context. Suitable cell-based assays for Isochroman-7-ol libraries include:

    • Cell Viability/Cytotoxicity Assays: To identify compounds that selectively kill cancer cells.[12]

    • Reporter Gene Assays: To screen for modulators of specific signaling pathways (e.g., NF-κB for inflammation).

    • High-Content Imaging Assays: To visualize and quantify cellular changes, such as apoptosis or morphological alterations.

Assay Validation: Ensuring Data Quality and Reliability

Before embarking on a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure its performance and reliability. Key validation parameters are summarized in the table below.

Parameter Description Acceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating the assay's suitability for HTS.Z' > 0.5 indicates a robust assay suitable for HTS.[10]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.A high S/B ratio is desirable for a clear distinction between active and inactive compounds.
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 20% is generally acceptable for HTS assays.
DMSO Tolerance The ability of the assay to tolerate the solvent (dimethyl sulfoxide) in which the compounds are dissolved.The assay should show minimal signal change at the final DMSO concentration used in the screen.

High-Throughput Screening Workflow for an Isochroman-7-ol Library

The following diagram and protocol outline a typical workflow for the high-throughput screening of an Isochroman-7-ol library.

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation lib_prep Library Preparation (Isochroman-7-ol Library) compound_addition Compound Addition (Robotic Liquid Handling) lib_prep->compound_addition assay_ready_plates Assay-Ready Plates (Cells or Reagents) assay_ready_plates->compound_addition incubation Incubation compound_addition->incubation signal_detection Signal Detection (Plate Reader) incubation->signal_detection data_qc Data Quality Control (Z'-factor, %CV) signal_detection->data_qc hit_id Hit Identification (Statistical Cutoff) data_qc->hit_id hit_confirmation Hit Confirmation (Dose-Response) hit_id->hit_confirmation secondary_assays Secondary & Orthogonal Assays hit_confirmation->secondary_assays sar_expansion SAR by Analogue secondary_assays->sar_expansion

Caption: A generalized workflow for the high-throughput screening of an Isochroman-7-ol library.

Detailed Protocol: Cell-Based Cytotoxicity Screen

This protocol describes a primary screen to identify Isochroman-7-ol derivatives with cytotoxic activity against a cancer cell line (e.g., HeLa).

Materials:

  • Isochroman-7-ol library (10 mM in DMSO)

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well white, clear-bottom assay plates

  • Robotic liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa cells in DMEM with 10% FBS.

    • Using a multichannel pipette or automated dispenser, seed 5,000 cells in 40 µL of medium into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a working concentration plate of the Isochroman-7-ol library by diluting the stock plate with DMEM to an intermediate concentration.

    • Using a robotic liquid handler, transfer 100 nL of each compound from the working plate to the cell plate. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Include appropriate controls:

      • Negative Control: Wells with cells and 0.1% DMSO (no compound).

      • Positive Control: Wells with cells and a known cytotoxic agent (e.g., Staurosporine).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

The data generated from the HTS must be carefully analyzed to identify true "hits" and eliminate false positives.[7][13]

Primary Data Analysis and Hit Identification
  • Data Normalization: Normalize the raw data from each plate to the plate-specific controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

  • Hit Selection: A statistical cutoff is used to identify primary hits. A common approach is to select compounds that exhibit an effect greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Triage

Primary hits must be confirmed through a series of follow-up experiments to ensure their activity is real and specific.[8][14]

Hit_Validation cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary & Orthogonal Assays cluster_characterization Hit Characterization primary_screen Primary HTS (Single Concentration) retest Re-test of Primary Hits primary_screen->retest dose_response Dose-Response Curve (IC50/EC50) retest->dose_response orthogonal_assay Orthogonal Assay (Different Technology) dose_response->orthogonal_assay counter_screen Counter-Screen (Assess Specificity) orthogonal_assay->counter_screen cell_based_assay Cell-Based Phenotypic Assay counter_screen->cell_based_assay sar Structure-Activity Relationship (SAR) cell_based_assay->sar adme_tox Preliminary ADME/Tox sar->adme_tox

Caption: A typical hit validation cascade following a primary high-throughput screen.

Protocol for Hit Confirmation (Dose-Response):

  • Compound Preparation: Select the confirmed primary hits and prepare a series of dilutions (e.g., 8-point, 3-fold serial dilutions) to generate a dose-response curve.

  • Assay Execution: Repeat the primary assay with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.

Secondary and Orthogonal Assays

To further validate the hits and understand their mechanism of action, a battery of secondary and orthogonal assays should be employed.[14]

  • Orthogonal Assays: Confirm the activity of the hits using a different assay technology that measures the same biological endpoint. For example, if the primary screen was a luminescence-based viability assay, an orthogonal assay could be a fluorescence-based assay measuring a different cell death marker.

  • Counter-Screens: These assays are designed to identify and eliminate compounds that interfere with the assay technology or act through a non-specific mechanism.

  • Structure-Activity Relationship (SAR) by Analogue: If available, test structurally related analogues of the confirmed hits to establish an initial SAR.[15] This can provide valuable information for future lead optimization.

Conclusion

The high-throughput screening of Isochroman-7-ol libraries offers a powerful approach to discovering novel chemical probes and potential therapeutic leads. By following the principles of robust assay development, meticulous execution of the HTS, and a rigorous hit validation cascade, researchers can maximize the chances of success in their drug discovery endeavors. The protocols and workflows outlined in this application note provide a solid foundation for the systematic evaluation of Isochroman-7-ol libraries and the identification of promising new bioactive molecules.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research.
  • Research progress in biological activities of isochroman derivatives. (2021, January 15). PubMed.
  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024, October 25). JoVE.
  • High-throughput screening. (n.d.). In Wikipedia.
  • Natural occurrence of isochroman scaffolds in bioactive compounds. (n.d.). Benchchem.
  • Research progress in biological activities of isochroman derivatives | Request PDF. (n.d.).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.
  • Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026, February 21). Infinix Bio.
  • High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.). UCSF.
  • Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. (n.d.). Benchchem.
  • The Role of Isochroman in Advanced Organic Synthesis. (2026, February 12).
  • From gene to validated and qualified hits. (n.d.). AXXAM.
  • Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. (2019, July 1). PubMed.
  • Potential Therapeutic Targets of 7-Hydroxyisochroman-1-one: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023, March 15). PMC.
  • Catalytic Asymmetric Synthesis of Isochroman Derivatives | Request PDF. (2025, November 25). ResearchGate.
  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (n.d.). PMC.
  • An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. (2022, December 19). MDPI.
  • High-Throughput Screening (HTS) for Drug Discovery. (n.d.). Thermo Fisher Scientific - DE.
  • Libraries | High-throughput Screening Core. (n.d.). Perelman School of Medicine at the University of Pennsylvania.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
  • KU-HTS Compound Libraries | High Throughput Screening Laboratory. (n.d.).

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Application Note: Isochroman-7-ol Derivatives as Chemical Probes for Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isochroman-7-ol Scaffold in Targeted Protein Degradation

Isochroman-7-ol (specifically the 1-phenylisochroman-7-ol core) has emerged as a privileged scaffold in the design of Selective Estrogen Receptor Degraders (SERDs) . Unlike Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which stabilize the Estrogen Receptor alpha (ER


) in an inactive conformation, SERDs induce a conformational change that exposes hydrophobic residues on the receptor surface. This "degron-like" state recruits the cellular ubiquitin-proteasome system (UPS), leading to the physical destruction of the ER

protein.

For cell biologists and drug developers, Isochroman-7-ol derivatives serve as potent chemical probes to:

  • Differentiate Mechanism of Action: Distinguish between simple receptor antagonism (inhibition of signaling) and receptor degradation (loss of protein).

  • Overcome Resistance: Study efficacy in ER+ breast cancer models resistant to aromatase inhibitors or SERMs.

  • Map Proteostasis Networks: Investigate the specific E3 ligases and chaperones involved in nuclear receptor turnover.

This guide provides high-fidelity protocols for utilizing Isochroman-7-ol probes to quantify ER


 degradation, assess transcriptional silencing, and evaluate anti-proliferative potency in cellular models.

Mechanism of Action

The Isochroman-7-ol probe functions by binding to the ligand-binding domain (LBD) of ER


. The 7-hydroxyl group mimics the phenolic A-ring of estradiol (E2), anchoring the molecule in the binding pocket. However, the bulky substituents at the 1-position (often containing basic amines or acrylic acid side chains) sterically clash with Helix 12 of the receptor.

Key Mechanistic Steps:

  • Competitive Binding: The probe displaces endogenous estradiol.

  • Helix 12 Displacement: The probe prevents Helix 12 from capping the ligand-binding pocket (the "agonist" conformation).

  • Surface Hydrophobicity: This displacement exposes a hydrophobic patch on the receptor surface.

  • Proteasomal Recruitment: The exposed patch mimics a misfolded protein state, recruiting E3 ubiquitin ligases (e.g., MDM2, CHIP) which poly-ubiquitinate the receptor.

  • Degradation: The 26S proteasome degrades the ubiquitinated ER

    
    , silencing genomic signaling.
    
Visualization: SERD-Mediated Degradation Pathway

SERD_Mechanism Probe Isochroman-7-ol (Probe) Complex Probe-ERα Complex (Helix 12 Displaced) Probe->Complex Binding (IC50) ER Estrogen Receptor (ERα) ER->Complex Ubiquitin Ubiquitin Ligase Recruitment Complex->Ubiquitin Hydrophobic Exposure Proteasome 26S Proteasome Ubiquitin->Proteasome Poly-Ub Degradation Protein Degradation (Loss of Signal) Proteasome->Degradation Proteolysis

Figure 1: Mechanism of Action for Isochroman-7-ol based SERDs. The probe induces a specific conformation leading to ubiquitin-mediated proteolysis.

Chemical Handling & Stability

  • Solubility: Isochroman-7-ol derivatives are typically lipophilic. Dissolve in 100% DMSO to create a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Stability in Media: Stable in cell culture media (DMEM/RPMI) for up to 48 hours at 37°C.

  • Handling: Use amber tubes to protect from light, although the scaffold is generally photostable.

Protocol A: Quantitative ER Degradation Assay (In-Cell Western)

This is the gold-standard assay to validate the "degrader" phenotype (SERD) vs. "blocker" phenotype (SERM).

Materials
  • Cell Line: MCF-7 (ER-positive breast cancer) or T47D.

  • Media: Phenol Red-Free DMEM + 10% Charcoal-Stripped Fetal Bovine Serum (CSS). Note: Phenol red and normal FBS contain estrogens that compete with the probe.

  • Antibodies: Anti-ER

    
     (Rabbit mAb, e.g., Clone SP1), Anti-GAPDH (Loading Control).
    
  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail.

Experimental Workflow
  • Cell Seeding:

    • Seed MCF-7 cells at

      
       cells/well in a 6-well plate.
      
    • Culture in Phenol Red-Free/CSS media for 48 hours prior to treatment to deplete endogenous estrogens ("Steroid Starvation").

  • Probe Treatment:

    • Prepare a 10-point serial dilution of the Isochroman-7-ol probe in DMSO.

    • Final concentration range: 0.1 nM to 1 µM .

    • Controls:

      • Vehicle: DMSO (0.1% v/v).

      • Positive Control: Fulvestrant (100 nM) – a clinically approved SERD.

      • Negative Control: Tamoxifen (1 µM) – a stabilizer (SERM).

    • Incubate cells for 18–24 hours .

  • Lysis & Protein Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Add 150 µL ice-cold RIPA buffer. Scrape and collect lysate.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Western Blot Analysis:

    • Load 20 µg total protein per lane.

    • Probe for ER

      
       (66 kDa) and GAPDH (37 kDa).
      
    • Quantify band intensity using densitometry (ImageJ or Li-Cor).

Data Analysis & Interpretation

Calculate the DC50 (Concentration required for 50% degradation of the target).

TreatmentER

Band Intensity (% of DMSO)
Interpretation
DMSO 100%Baseline
Isochroman Probe (10 nM) 85%Minimal Degradation
Isochroman Probe (100 nM) 40%Significant Degradation
Isochroman Probe (1 µM) <10%Maximal Degradation (SERD)
Fulvestrant (100 nM) <10%Validated SERD (Reference)
Tamoxifen (1 µM) >100%Stabilization (SERM)

Protocol B: Transcriptional Reporter Assay (Functional Antagonism)

Degradation of ER


 should result in the loss of transcriptional activity at Estrogen Response Elements (ERE).
Workflow
  • Transfection: Cotransfect MCF-7 cells with:

    • pERE-Luc: Firefly luciferase driven by 3x ERE repeats.

    • pRL-TK: Renilla luciferase (constitutive control for normalization).

  • Stimulation:

    • Treat cells with 1 nM Estradiol (E2) to induce luciferase expression.

    • Simultaneously treat with increasing doses of Isochroman-7-ol probe .

  • Incubation: 24 hours.

  • Readout: Measure luminescence (Dual-Luciferase Assay).

  • Result: The probe should dose-dependently inhibit the E2-induced signal. Calculate IC50 .

Experimental Logic & Troubleshooting

Why use Charcoal-Stripped Serum (CSS)?

Standard FBS contains endogenous bovine estrogens. These will bind ER


 with high affinity (

nM), masking the effect of your probe. CSS removes lipophilic hormones, ensuring the receptor is in an "apo" (unbound) or controllable state.
Troubleshooting Guide
ObservationPossible CauseCorrective Action
No Degradation observed Proteasome saturationReduce cell density or extend treatment time to 24h.
No Degradation observed Compound is a SERM, not SERDThe derivative may bind but not induce the hydrophobic shift. Check structure.
High Cell Toxicity Off-target effectsIsochroman-7-ol can be metabolized to reactive quinones. Check viability at >10 µM.
ER

bands are smeared
UbiquitinationThis is a good sign! It indicates the probe is working. Use a deubiquitinase (DUB) inhibitor to stabilize the smear for confirmation.

Experimental Workflow Diagram

Workflow Start Start: MCF-7 Cells (Steroid-Deprived Media) Treat Treatment (24h) + Probe (0.1-1000 nM) +/- Estradiol (1 nM) Start->Treat Branch Assay Type Treat->Branch WB_Lysis Lysis (RIPA Buffer) + Protease Inhibitors Branch->WB_Lysis Protein Analysis Luc_Lysis Passive Lysis Buffer Branch->Luc_Lysis Functional Analysis WB_Run SDS-PAGE & Transfer WB_Lysis->WB_Run WB_Ab Immunoblot: Anti-ERα WB_Run->WB_Ab WB_Data Output: DC50 (Degradation Potency) WB_Ab->WB_Data Luc_Read Dual-Luciferase Readout Luc_Lysis->Luc_Read Luc_Data Output: IC50 (Transcriptional Antagonism) Luc_Read->Luc_Data

Figure 2: Integrated workflow for validating Isochroman-7-ol probes in cellular assays.

References

  • GDC-0927 and Isochroman Scaffolds

    • Title: Discovery of GDC-0927, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD)
    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

    • Relevance: Establishes the chroman/isochroman core as a viable SERD scaffold.
  • Mechanistic Grounding

    • Title: Structural basis for the specific inhibition of estrogen receptor α by the SERD GDC-0927.
    • Source: Nature Communic
    • URL:[Link]

    • Relevance: Details the Helix 12 displacement mechanism utilized by this class of probes.
  • Patent Literature (Probe Identification)

    • Title: Agents de dégradation du récepteur alpha des œstrogènes (Estrogen Receptor Alpha Degraders).[1][2]

    • Source: WIPO / Google P
    • URL
    • Relevance: Explicitly identifies "phenylisochroman-7-ol" derivatives as novel degrad
  • Assay Protocols

    • Title: Guidelines for the use and interpretation of assays for monitoring cell de
    • Source: Cell Death & Differenti
    • URL:[Link]

    • Relevance: Standardizes the viability and degrad

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Isochroman-7-ol in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Isochroman-7-ol. As researchers and drug development professionals, you are at the forefront of innovation. However, the journey of discovery is often paved with technical challenges. One of the most common, yet critical, hurdles encountered with lipophilic compounds like Isochroman-7-ol is poor aqueous solubility.

Low solubility is not merely an inconvenience; it can be a critical flaw in experimental design, leading to underestimated compound potency, inaccurate structure-activity relationships (SAR), and poor reproducibility.[1][2] This guide is designed to serve as a comprehensive resource, providing you, our fellow scientists, with both the foundational knowledge and actionable protocols to overcome these challenges. Here, we will move beyond simple solvent suggestions to explore the mechanistic basis of solubility and provide validated strategies to ensure your experimental results are both accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: My Isochroman-7-ol isn't dissolving in my aqueous assay buffer. What are the underlying reasons?

A1: The issue stems from the fundamental physicochemical properties of Isochroman-7-ol. Its chemical structure, featuring a bicyclic ether and a phenyl ring, confers significant lipophilicity (hydrophobicity). This means it preferentially interacts with non-polar environments over the polar, hydrogen-bonding network of water.[3][4] When you introduce it directly into an aqueous buffer, its molecules tend to aggregate rather than disperse, as this is an energetically more favorable state. This phenomenon is governed by the principle that "like dissolves like".[5] Low solubility can significantly impact preclinical assays, potentially giving a false impression of the compound's true activity profile.[6]

Q2: I'm preparing a stock solution. What is the recommended starting solvent and concentration?

A2: For a lipophilic compound like Isochroman-7-ol, the universally recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of poorly soluble compounds.[8][9]

Best Practices for Stock Preparation:

  • Solvent: Start with high-purity, anhydrous DMSO.

  • Concentration: Aim for a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of DMSO carried into your final assay, reducing potential solvent-induced artifacts.[3]

  • Verification: Always consult the compound's datasheet for any manufacturer-provided solubility information.[10] If this is unavailable, perform a small-scale solubility test before preparing a large batch.[10]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[10]

Q3: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my cell culture medium or assay buffer. What is happening?

A3: This is a very common and critical issue known as "solvent shock" or "crashing out."[11][12] It occurs due to the abrupt and massive change in solvent polarity. Your compound is stable in 100% DMSO, a non-polar environment. When you pipette this small volume into a large volume of aqueous buffer, the DMSO rapidly disperses, and the Isochroman-7-ol molecules are suddenly exposed to a highly polar environment they are not soluble in. This forces them to rapidly aggregate and precipitate before they can be properly dispersed.[3][13] The final concentration of the compound in solution will be far lower than intended, leading to a significant underestimation of its biological activity.[1][2]

Q4: How can I prevent my compound from precipitating upon dilution into an aqueous buffer?

A4: The key is to manage the transition from a non-polar to a polar environment more gradually.

  • Optimize Final DMSO Concentration: First, determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1-1% for cell-based assays).[3][7] Adjust your stock concentration so that your final working dilution results in a DMSO concentration at or below this limit.

  • Use a Step-wise Dilution Protocol: This is the most effective and immediate solution. Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock into a small volume of your final assay buffer or medium. Mix this intermediate solution thoroughly before adding it to the final, larger volume in your assay plate.[13] This allows the compound to disperse more effectively before reaching a concentration that exceeds its solubility limit in the mixed-solvent environment.

  • Pre-warm Your Medium: Cell culture media are often stored at 4°C. Adding a room-temperature DMSO stock to cold media can decrease the solubility of your compound. Gently warming the medium to 37°C before adding the compound can help keep it in solution.[13]

Q5: Beyond optimizing DMSO, what other solubilization strategies can I use for my assays?

A5: When DMSO optimization is insufficient, several advanced formulation strategies can be employed. These methods work by creating a more favorable micro-environment for the hydrophobic compound within the aqueous bulk solution.

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final assay buffer can increase the solubility of your compound.[14][15] Examples include ethanol or polyethylene glycol (PEG 400). The co-solvent reduces the overall polarity of the solution, making it more hospitable for Isochroman-7-ol.

  • Surfactants: Surfactants form micelles in aqueous solutions. These are microscopic spheres with a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being shielded from the water and remaining "solubilized" within the micelle.[15][16] Common biological surfactants include Tween-80 and Pluronic-F68.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophobic interior and a hydrophilic exterior.[17][18] The hydrophobic Isochroman-7-ol molecule can enter the cyclodextrin's cavity, forming an "inclusion complex."[19][20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective derivative.[19]

Q6: How do I ensure that my chosen solubilization method isn't interfering with my assay results?

A6: This is a critical validation step. Any agent you add to increase solubility (DMSO, co-solvents, cyclodextrins) has the potential to affect the biological system under study.

You MUST run a "vehicle control" for every experiment. The vehicle control should contain everything that your experimental sample contains—including the final concentration of DMSO and any other solubilizing agents—but without the Isochroman-7-ol. This allows you to subtract any background signal or biological effect caused by the solubilization agents themselves, ensuring that the effects you measure are due to your compound alone.[8][22]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Troubleshooting of Compound Precipitation

If you observe cloudiness, particulate matter, or crystals in your assay wells, it is crucial to confirm the issue is compound precipitation and not microbial contamination.[11] A quick check under a light microscope can help differentiate between amorphous/crystalline precipitate and microbes. Once confirmed, use the following workflow to find a solution.

G A Precipitation Observed in Assay Well B Is final DMSO concentration >1%? A->B C Reduce stock concentration to achieve final DMSO <1% B->C Yes D Did you perform a step-wise dilution? B->D No C->D E Implement Step-wise Dilution Protocol D->E No F Precipitation Persists D->F Yes E->F [If Not Solved] J Problem Solved: Proceed with Assay (include vehicle controls) E->J [If Solved] G Perform Kinetic Solubility Assay to test advanced methods F->G H Test Co-solvents (e.g., 1-2% PEG 400) G->H I Test Cyclodextrins (e.g., 5-10 mM HP-β-CD) G->I H->J [Select Best Condition] I->J [Select Best Condition]

Caption: Workflow for troubleshooting Isochroman-7-ol precipitation.

Protocol 1: Step-wise Dilution to Prevent Solvent Shock

This protocol minimizes the abrupt polarity change when diluting a DMSO stock into an aqueous buffer.

  • Prepare Stock: Prepare a 10 mM stock solution of Isochroman-7-ol in 100% DMSO.

  • Determine Final Concentration: Decide on the highest concentration of Isochroman-7-ol needed for your assay (e.g., 10 µM). Ensure the corresponding final DMSO concentration is acceptable (in this case, 0.1%).

  • Create Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 99 µL of your final assay buffer (pre-warmed to 37°C if for cell-based assays).

    • Add 1 µL of your 10 mM DMSO stock to the 99 µL of buffer. This creates a 100 µM intermediate solution in 1% DMSO.

    • Vortex or pipette mix gently but thoroughly for 10-15 seconds.

  • Prepare Final Dilution:

    • Add the required volume of this 100 µM intermediate solution to the wells of your assay plate containing the rest of your assay components and buffer. For example, to achieve a final concentration of 10 µM in a 100 µL final well volume, add 10 µL of the intermediate solution to 90 µL of buffer in the well.

  • Serial Dilutions: Perform any further serial dilutions for your dose-response curve using the assay buffer.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubility

This protocol details how to form an inclusion complex to keep Isochroman-7-ol in solution.

  • Prepare HP-β-CD Solution: Prepare a 20 mM solution of HP-β-CD in your assay buffer. Gentle warming (to ~40°C) and vortexing may be required to fully dissolve the HP-β-CD.[23] Allow the solution to cool to room temperature.

  • Prepare Compound Stock: Prepare a concentrated stock of Isochroman-7-ol in 100% DMSO (e.g., 20 mM).

  • Form the Complex:

    • In a microcentrifuge tube, add the DMSO stock of Isochroman-7-ol directly to the HP-β-CD solution. Aim for a molar ratio of at least 1:1 (HP-β-CD:Compound). For example, to make a 1 mM working stock of the complex, add 50 µL of 20 mM Isochroman-7-ol to 950 µL of 20 mM HP-β-CD solution.

    • Incubate the mixture at room temperature for at least 1 hour with gentle agitation (e.g., on a rotator or orbital shaker) to allow for the formation of the inclusion complex.

  • Use in Assay: Use the resulting complex solution as your top concentration in your assay's serial dilution scheme.

  • Critical Control: Remember to prepare a vehicle control using the same final concentration of HP-β-CD and DMSO in your assay buffer.

G cluster_0 Aqueous Environment Compound Isochroman-7-ol (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin CD_label Hydrophilic Exterior Hydrophobic Interior CD->CD_label CD->Complex

Caption: Cyclodextrin encapsulates a hydrophobic molecule for aqueous solubility.

Data & Method Summary Tables

Table 1: Comparison of Solubilization Strategies
MethodMechanism of ActionAdvantagesDisadvantagesBest For
Optimized DMSO Co-solvency; keeps compound dissolved in a non-polar microenvironment.[22]Simple, widely used, compatible with most high-throughput screening.Can be toxic to cells at >1%; risk of "solvent shock" and precipitation.[7]Initial screening and moderately lipophilic compounds.
Co-solvents (e.g., PEG 400) Reduces the overall polarity of the aqueous solvent, increasing solubility.[14][16]Can significantly increase solubility; relatively inexpensive.Potential for biological activity or toxicity; may alter protein conformation.Assays where DMSO alone is insufficient and vehicle controls are robust.
Surfactants (e.g., Tween-80) Forms micelles that encapsulate the hydrophobic compound.[15][16]High solubilizing capacity for very poorly soluble compounds.Can disrupt cell membranes; may interfere with protein-protein interactions.In vitro biochemical assays; formulation development.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the compound from water.[17][18]Low toxicity; high solubilizing power; can improve bioavailability.[19][21]Can be expensive; may interact with cholesterol in cell membranes at high conc.Cell-based assays and in vivo studies where solubility is a major barrier.
Table 2: Properties of Common Laboratory Solvents
SolventPolarity IndexMiscible with Water?Common UseKey Consideration
Water 10.2N/AAssay BufferPoor solvent for lipophilic compounds.
DMSO 7.2YesPrimary stock solutions for hydrophobic compounds.[9]Can be cytotoxic at concentrations >1%.[7]
Ethanol 4.3YesCo-solvent; secondary stock solutions.Can have biological effects; more volatile than DMSO.
Methanol 5.1YesCo-solvent; extraction.More toxic than ethanol.
PEG 400 -YesCo-solvent; formulation vehicle.[24]High viscosity; potential for biological interference.

References

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved from [Link]

  • Bucur, A. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 16(8), 1133. Retrieved from [Link]

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 11). Solubility. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Sørensen, S. R., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 651-659. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 2(8). Retrieved from [Link]

  • Johansson, L., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(2), 438-445. Retrieved from [Link]

  • Johansson, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]

  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • ResearchGate. (2016, August 14). Need help regarding Non-toxic solvent for cell based studies?. Retrieved from [Link]

  • ResearchGate. (2025, December 4). How to resolve precipitation issue in H₂S production spectrophotometric assay. Retrieved from [Link]

  • Cheméo. (n.d.). Isochroman (CAS 493-05-0) - Chemical & Physical Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isochroman-3-ol. PubChem. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isochroman. NIST Chemistry WebBook. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Al-Haj, N., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Antioxidants (Basel), 12(2), 378. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2009). Solvent selection in liquid chromatography. Elsevier. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

Sources

Technical Support Center: Isochroman-7-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isochroman-7-ol (7-hydroxyisochroman) is a bicyclic pharmacophore often used as an intermediate in the synthesis of bioactive alkaloids and polyketides. While the core structure is robust in solid state, it exhibits significant instability in solution due to two competing reactive functionalities:

  • The Phenolic Moiety (C7-OH): Susceptible to oxidative coupling and quinone formation (browning).

  • The Benzylic Ether (C1 Position): Highly prone to auto-oxidation to form the lactone (isochroman-1-one).

This guide addresses the specific "silent" degradation pathways that often go unnoticed until LC-MS analysis reveals purity loss.

Module 1: The "Pink Solution" Phenomenon (Phenolic Oxidation)

User Question:

"My stock solution of Isochroman-7-ol in DMSO turned from colorless to light pink (and eventually brown) after 24 hours at room temperature. Is the compound ruined?"

Technical Diagnosis:

The color change indicates the formation of quinone methides or quinhydrone complexes . The phenolic proton at C7 is acidic (pKa ~10). In the presence of dissolved oxygen and trace metals, it undergoes single-electron oxidation to a phenoxy radical, which rapidly polymerizes or oxidizes further to colored quinoid species.

Troubleshooting Protocol:
ParameterRecommended SpecificationReason
Solvent Quality Anhydrous, De-gassed DMSO or MeOHDissolved

is the primary oxidant.
pH Adjustment Acidic (0.1% Formic Acid)Suppresses phenolate anion formation (

), which is

x more reactive than the neutral phenol.
Additives Ascorbic Acid (1 mM) or BHTActs as a sacrificial antioxidant to scavenge radical species.
Step-by-Step Rescue (If color is faint):
  • Acidify: Immediately add 0.1% acetic acid or formic acid to the solution. If the color was due to the phenolate anion, it may revert to colorless.

  • Purge: Bubble high-purity Argon through the solution for 5 minutes to displace dissolved oxygen.

  • Analyze: Run a UV-Vis scan.[1] If

    
     has shifted significantly >300 nm, the quinone formation is irreversible; discard the solution.
    

Module 2: The "Hidden" Mass Shift (+14 Da)

User Question:

"My solution looks clear, but LC-MS shows a growing impurity with a mass shift of +14 Da (M+14). What is happening?"

Technical Diagnosis:

This is the classic signature of Benzylic Oxidation . The C1 position of the isochroman ring (adjacent to the oxygen) is doubly activated by the ether oxygen and the aromatic ring. Over time, this position oxidizes to form 7-hydroxyisochroman-1-one (a lactone).

Mechanism:



  • Mass Calculation:

    
    .
    
The Degradation Pathway (Visualization)

G Fig 1. Benzylic Oxidation Pathway Leading to Lactone Formation Isochroman Isochroman-7-ol (MW: 150.17) Radical C1-Radical Intermediate Isochroman->Radical hv / O2 (H-abstraction) Peroxide C1-Hydroperoxide (Unstable) Radical->Peroxide + O2 Lactone 7-OH-Isochroman-1-one (MW: 164.15) (+14 Da Impurity) Peroxide->Lactone - H2O (Dehydration)

Figure 1: The auto-oxidation pathway of the isochroman ether linkage to the lactone derivative, resulting in the characteristic +14 Da mass shift.

Prevention Protocol:
  • Light Exclusion: This reaction is often photo-initiated. Store all solutions in amber glass vials wrapped in foil.

  • Headspace Management: Never store solutions in half-empty vials. Flush the headspace with Argon before capping.

  • Avoid Ethers: Do not dissolve Isochroman-7-ol in THF or Diethyl Ether for storage; these solvents contain their own peroxides which can initiate the radical chain reaction on your compound.

Module 3: Solubility & Storage Matrix

User Question:

"Can I store stock solutions at -20°C? Which solvent is best?"

Solvent Compatibility Guide
SolventSolubilityStability RiskVerdict
DMSO High (>50 mM)Moderate. Hygroscopic; absorbed water accelerates degradation.Recommended (if anhydrous & stored frozen).
Ethanol ModerateHigh. Proticity promotes H-bonding but dissolves

well.
Use Fresh Only.
Acetonitrile ModerateLow. Aprotic and non-reactive.Best for Analysis (HPLC).
Water (PBS) Low (<1 mM)High. Rapid oxidation at pH > 7.4.Prepare immediately before use.

Troubleshooting Decision Tree

Use this logic flow to diagnose solution-state issues rapidly.

Troubleshooting Fig 2. Rapid Diagnostic Logic for Isochroman-7-ol Stability Start Issue Detected Color Color Change? (Pink/Brown) Start->Color Mass Mass Shift? (+14 Da) Start->Mass Precip Precipitation? Start->Precip CheckPH Check pH > 7? Color->CheckPH CheckLight Was it exposed to light/air? Mass->CheckLight CheckConc Conc > 10mM in Aqueous? Precip->CheckConc Acidify Action: Acidify (0.1% Formic Acid) CheckPH->Acidify Yes Discard Action: Discard (Irreversible Quinone) CheckPH->Discard No (Already Acidic) Lactone Diagnosis: Lactone Formation CheckLight->Lactone Yes Dilute Action: Add DMSO or Cyclodextrin CheckConc->Dilute Yes

Figure 2: Decision tree for diagnosing visual and analytical anomalies in Isochroman-7-ol solutions.

References & Authoritative Grounding

  • Benzylic Oxidation Mechanism:

    • Concept: The oxidative cleavage and transformation of benzylic ethers (like isochromans) to esters/lactones is a documented radical pathway.

    • Source: Markó, I. E., et al. "Oxidative Cleavage of Benzylic and Related Ethers." Journal of the American Chemical Society.

  • Phenolic Coloration (Quinone Formation):

    • Concept: Phenolic compounds in aqueous/organic solution oxidize to quinones/quinhydrones, causing pink-to-brown discoloration, accelerated by pH.

    • Source: "Changes in solution color during phenol oxidation."[2][3] Water Research.

  • Isochroman-to-Isochromanone Transformation:

    • Concept: Specific catalytic and auto-oxidative pathways converting isochroman to isochroman-1-one using molecular oxygen.[4]

    • Source: "Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen."[5] Chinese Journal of Chemistry.

Sources

Validation & Comparative

Structural Elucidation of Isochroman-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Orthogonal Methods

Executive Summary

Isochroman-7-ol derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for catecholamines and core structures in dopamine agonists and antibiotic natural products. However, the flexibility of the fused dihydropyran ring and the presence of chiral centers at C1, C3, or C4 make stereochemical assignment via NMR alone ambiguous.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR , MicroED , and DFT , establishing SC-XRD as the definitive standard for absolute configuration while highlighting where alternative methods offer superior dynamic insights.

Part 1: Comparative Analysis of Structural Elucidation Methods[1][2]

For Isochroman-7-ol derivatives, the choice of method depends on the specific structural question (e.g., absolute stereochemistry vs. solution conformers).

Methodological Comparison Table
FeatureSC-XRD (Gold Standard) NMR (Solution State) MicroED (Emerging) DFT (Computational)
Primary Output 3D Atomic Coordinates, Absolute Config.Connectivity, Relative Stereochem (NOE).3D Potential Map (Coulombic).Energy Landscapes, Predicted Geometry.
Sample State Single Crystal (

).
Solution (approx. 5-10 mg).Nanocrystal (

).
Virtual (In vacuo or solvation model).
Stereochemistry Definitive (Anomalous scattering).Ambiguous (requires chiral shift reagents).Definitive (often requires molecular replacement).Predictive (needs experimental validation).
Dynamic Insight Static (Frozen minimum).High (Time-averaged conformers).Static.High (Transition states).
Isochroman Specifics Resolves pyran ring puckering (Half-chair vs. Boat).Averages rapid ring flipping signals.Good for needle-like crystals common in phenols.Validates low-energy conformers.
Critical Assessment
  • The Stereochemical Gap: Isochroman derivatives often possess a chiral center at C1 (benzylic). While NOESY NMR can suggest relative stereochemistry (cis/trans), it cannot determine absolute configuration (

    
    ) without derivatization. SC-XRD using Cu K
    
    
    
    radiation
    is the only self-validating method to determine absolute configuration for these light-atom molecules via anomalous dispersion (Flack parameter).
  • The Solubility Paradox: Isochroman-7-ols are phenolic. They hydrogen bond strongly, often leading to poor solubility in non-polar solvents (hindering crystallization) but aggregation in NMR solvents (broadening signals). SC-XRD turns this "bug" into a feature: the hydroxyl groups facilitate strong lattice networks, stabilizing crystals.

  • The MicroED Alternative: If the derivative forms micro-crystalline powders (common with rapid precipitation), MicroED is a viable alternative to SC-XRD. However, for 7-ol derivatives, the hydrogen atom positions (crucial for defining the H-bond network) are often less resolved in MicroED than in high-quality X-ray data.

Part 2: Experimental Protocol for SC-XRD

This protocol is optimized for phenolic isochromans , addressing their specific tendency to oxidize and their requirement for hydrogen-bond partners during nucleation.

Phase 1: Crystallization Strategy (The "Phenol" Approach)
  • Challenge: The 7-OH group creates strong intermolecular H-bonds, often leading to rapid precipitation (amorphous) rather than slow nucleation.

  • Solution: Disrupt the H-bond network using a polar protic/non-polar solvent system.

Recommended Technique: Vapor Diffusion (Sitting Drop)

  • Solvent A (Inner Well): Dissolve 5 mg of derivative in minimal Methanol or THF (polar, disrupts aggregation).

  • Solvent B (Reservoir): Pentane or Diisopropyl ether (non-polar, volatile).

  • Setup: Place 20

    
    L of solution A in the well. Seal with reservoir B.
    
  • Mechanism: As Pentane diffuses into Methanol, polarity decreases slowly, forcing the hydrophobic aromatic core to stack while allowing the 7-OH groups to organize into ordered chains.

Phase 2: Data Collection & Refinement
  • Mounting: Use Paratone oil to coat the crystal immediately; phenolic groups can be hygroscopic. Flash cool to 100 K to minimize thermal motion of the flexible dihydropyran ring.

  • Radiation Source: Use Cu K

    
     (
    
    
    
    Å)
    .[1]
    • Reasoning: Molybdenum (Mo) radiation is too weak for light-atom organic molecules (C, H, O) to generate sufficient anomalous signal for absolute structure determination.

  • Refinement Target:

    • Flack Parameter (

      
      ):  Aim for 
      
      
      
      (with standard uncertainty
      
      
      ) to confirm absolute configuration.
    • Disorder: The C3 and C4 atoms of the isochroman ring often show disorder (ring puckering). Model this using split positions (PART instructions in SHELX) if electron density is elongated.

Part 3: Data Interpretation & Visualization
Structural Logic Workflow

The following diagram illustrates the decision process for characterizing Isochroman-7-ol derivatives, prioritizing the most robust method based on sample state.

StructuralElucidation Start Isochroman-7-ol Sample SolubilityCheck Solubility Test (Polar vs Non-Polar) Start->SolubilityCheck Cryst Crystallization Screen (Vapor Diffusion) SolubilityCheck->Cryst Stable NMR 2D NMR (NOESY/HSQC) Target: Solution Conformation SolubilityCheck->NMR Rapid Analysis CrystalCheck Single Crystals? Cryst->CrystalCheck SCXRD SC-XRD (Cu Source) Target: Absolute Config CrystalCheck->SCXRD Yes (>50µm) MicroED MicroED (Cryo-EM) Target: Connectivity CrystalCheck->MicroED No (Powder/Micro) Refine Refinement (SHELX) Check Flack Parameter SCXRD->Refine DFT DFT Validation (B3LYP/6-31G*) NMR->DFT Validate NOE Refine->DFT Confirm Geometry

Figure 1: Decision matrix for structural elucidation. SC-XRD is prioritized for stereochemical confirmation, while MicroED serves as a fallback for microcrystalline samples.

Key Structural Features to Analyze

When analyzing the X-ray data of these derivatives, focus on:

  • Pyran Ring Conformation: The isochroman ring (C1-O2-C3-C4-C4a-C8a) typically exists in a half-chair or sofa conformation. Measure the torsion angles to quantify the deviation from planarity.

  • Hydrogen Bonding Motifs: The 7-OH group acts as both a donor and acceptor.

    • Head-to-Tail Chains: Common in 7-ol derivatives, forming infinite 1D polymeric chains along the crystallographic screw axis.

    • Centrosymmetric Dimers: Less common for 7-ol unless steric bulk at C6 or C8 blocks chain formation.

  • Axial vs. Equatorial Substituents: At C1 or C3, substituents will prefer the pseudo-equatorial position to minimize 1,3-diaxial interactions, but crystal packing forces can sometimes trap the higher-energy axial conformer.

Part 4: References
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. Cambridge, UK.[2] [Link]

  • Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using MicroED. Angewandte Chemie International Edition, 57(51), 16313-16317. [Link]

  • Parsons, S. (2021). Introduction to SHELX for Small Molecules. University of Edinburgh / SHELX Home.[Link]

  • Thompson, A. L., & Watkin, D. J. (2011). X-ray Crystallography of Small Molecules. IntechOpen.[Link]

Sources

Comparative Bioactivity Profile: Isochroman-7-ol vs. 7-Hydroxyisochroman-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Isochroman-7-ol (a cyclic ether) and 7-Hydroxyisochroman-1-one (a dihydroisocoumarin lactone). While structurally similar, differing only by the oxidation state at the C1 position, their bioactivity profiles diverge significantly due to their chemical reactivity and electrostatic properties.

  • 7-Hydroxyisochroman-1-one acts primarily as a metabolic warhead . It is an electrophilic scaffold often found in fungal metabolites, exhibiting antimicrobial and weak cytotoxic properties through enzyme inhibition and membrane disruption.

  • Isochroman-7-ol acts as a pharmacophoric scaffold . It is a stable, lipophilic mimic of the catechol moiety, extensively utilized in CNS drug discovery to target Dopamine (D1/D3) receptors with high affinity and blood-brain barrier (BBB) permeability.

Chemical & Physical Property Analysis[1]

The fundamental difference lies in the C1 functionality: the lactone (ester) vs. the cyclic ether. This dictates stability and target interaction.

FeatureIsochroman-7-ol7-Hydroxyisochroman-1-one
Structure Class Cyclic Ether (Isochroman)Dihydroisocoumarin (Lactone)
IUPAC Name 7-hydroxy-3,4-dihydro-1H-isochromene7-hydroxy-3,4-dihydroisochromen-1-one
Molecular Weight ~150.17 g/mol ~164.16 g/mol
H-Bond Donors/Acceptors 1 / 21 / 3
LogP (Predicted) ~1.8 (Lipophilic, CNS penetrant)~1.2 (More polar due to carbonyl)
Reactivity Chemically stable; resistant to hydrolysis.[1]Electrophilic; susceptible to ring-opening hydrolysis.
Primary Bioactivity GPCR Ligand (Dopamine Agonist/Antagonist)Antimicrobial, Cytotoxic, Enzyme Inhibitor
Detailed Bioactivity & Mechanism of Action[3][4][5][6]
A. 7-Hydroxyisochroman-1-one: The Antimicrobial Metabolite

This compound represents the oxidized "dihydroisocoumarin" core. It is frequently isolated from endophytic fungi (e.g., Penicillium, Spongipellis) and plants (Garcinia).

  • Mechanism: The lactone ring provides a reactive center that can interact with serine proteases or esterases. In fungal defense, it often acts as a precursor to more potent toxins (e.g., Ochratoxins) or as a direct antimicrobial agent.

  • Cytotoxicity: Studies indicate moderate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).[2] The mechanism often involves oxidative stress induction or inhibition of ABC transporters, though it is generally less potent than its unsaturated isocoumarin counterparts.

  • Key Data:

    • Antifungal Activity:[1][3][4][5] Inhibits Candida albicans growth (Zone of Inhibition comparable to standard azoles in specific derivatives).

    • Enzyme Inhibition:[2] Derivatives show activity against proteases due to the electrophilic carbonyl carbon at C1.

B. Isochroman-7-ol: The CNS Receptor Ligand

The reduced isochroman ring is a "privileged structure" in medicinal chemistry, particularly for designing rigid analogues of neurotransmitters like dopamine.

  • Mechanism: The isochroman ring locks the ethylamine side chain (common in dopamine) into a planar conformation. The 7-hydroxyl group mimics the meta-hydroxyl of dopamine, forming a critical hydrogen bond with Serine residues (e.g., Ser192 in D1, Ser193 in D2) inside the receptor binding pocket.

  • Dopamine Selectivity:

    • D1 Agonists: The isochroman scaffold is central to high-potency D1 agonists like A-68930 .[6] The rigid structure reduces the entropic cost of binding.

    • D3 Antagonists: When linked to arylpiperazines, the isochroman-7-ol core provides high selectivity for D3 receptors over D2, aiding in the treatment of schizophrenia without extrapyramidal side effects.

  • Key Data:

    • Affinity (Ki): Isochroman derivatives (e.g., A-68930) exhibit Ki values in the low nanomolar range (0.5 - 5 nM) for D1 receptors.

Mechanistic Visualization (SAR & Pathways)

The following diagram illustrates the divergent utility of these two scaffolds: the "Lock-and-Key" fit of the Ether for receptors versus the "Reactive" nature of the Lactone.

BioactivityComparison Precursor Biosynthetic Precursor (Polyketide) Lactone 7-Hydroxyisochroman-1-one (Lactone Core) Precursor->Lactone Cyclization & Oxidation Ether Isochroman-7-ol (Ether Core) Lactone->Ether Chemical Reduction (Synthetic Modification) Target_Micro Target: Microbial Enzymes (Proteases/Esterases) Lactone->Target_Micro Covalent/Electrophilic Interaction (C1 Carbonyl) Target_GPCR Target: Dopamine Receptors (D1/D3 Binding Pocket) Ether->Target_GPCR H-Bonding (7-OH) & Steric Fit (Rigid Ring) Effect_Tox Outcome: Cytotoxicity & Antimicrobial Activity Target_Micro->Effect_Tox Effect_CNS Outcome: Neurotransmission Modulation (Agonist/Antagonist) Target_GPCR->Effect_CNS

Figure 1: Divergent bioactivity pathways. The Lactone (Red) targets enzymatic machinery via reactivity, while the Ether (Blue) targets CNS receptors via structural mimicry.

Experimental Protocols

To validate the specific activity of these compounds, the following distinct assays are recommended.

Protocol A: Cytotoxicity Screening (For 7-Hydroxyisochroman-1-one)

Validates the "Warhead" potential against cancer lines or microbial cells.

  • Cell Preparation: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Compound Treatment: Dissolve 7-Hydroxyisochroman-1-one in DMSO. Prepare serial dilutions (0.1 to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

    • Expected Result: Moderate cytotoxicity (IC₅₀ ~10–50 µM).

Protocol B: Radioligand Binding Assay (For Isochroman-7-ol Derivatives)

Validates the "Scaffold" affinity for Dopamine Receptors.

  • Membrane Prep: Use CHO cells stably expressing human Dopamine D1 or D3 receptors. Homogenize and centrifuge to isolate membranes.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Ligand Competition:

    • Radioligand: [³H]-SCH23390 (for D1) or [³H]-Methylspiperone (for D3) at 0.2 nM.

    • Competitor: Isochroman-7-ol derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 1 µM (+)-Butaclamol.

  • Incubation: 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki.

    • Expected Result: High affinity (Ki < 100 nM) indicates successful scaffold engagement.

References
  • Saeed, A. (2016).[7] Isocoumarins, miraculous natural products blessed with diverse pharmacological activities. European Journal of Medicinal Chemistry, 116, 290-317. Link[7]

  • Kebabian, J. W., et al. (1990). A-68930: a potent and specific agonist for the D-1 dopamine receptor.[6] European Journal of Pharmacology, 180(2-3), 351-355. Link

  • Stark, H. (1998). Dopamine D3 receptor ligands: A new hope for the treatment of schizophrenia? Pharmaceuticals, 1(1), 1-15. (Reference for Isochroman-7-ol core in D3 ligands).
  • Kihampa, C., et al. (2011).[7] Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora.[7] European Journal of Chemistry, 2(1), 117-119.[7] Link

  • PubChem Compound Summary. (2025). 7-Hydroxyisochroman-4-one (Structural Analog Data). National Center for Biotechnology Information. Link

Sources

High-Precision Immunorecognition: Cross-Reactivity Profiling of Isochroman-7-ol

[2][3]

Executive Summary: The Specificity Challenge

Isochroman-7-ol (7-hydroxyisochroman) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in dopamine receptor ligands and a metabolic intermediate for various polycyclic ether therapeutics.[2][3] In pharmacokinetic (PK) monitoring and environmental residue analysis, the accurate quantification of Isochroman-7-ol is frequently compromised by structural analogs—specifically regioisomers and ring-contraction homologs.[2][3]

This guide provides a technical benchmarking of anti-Isochroman-7-ol antibody performance. We move beyond simple "pass/fail" metrics to analyze the mechanistic basis of cross-reactivity (CR), comparing the target analyte against its three most persistent interferents: Isochroman-6-ol , Chroman-7-ol , and Isocoumarin-7-ol .[2][3]

Comparative Analysis: Target vs. Alternatives

In competitive immunoassays, specificity is dictated by the antibody's ability to discriminate electron density and steric positioning of the hydroxyl group on the fused benzene ring. The following data represents a synthesis of structural activity relationship (SAR) profiles for high-affinity monoclonal antibodies raised against C1-linked Isochroman-7-ol immunogens.

Table 1: Cross-Reactivity Profile (Competitive ELISA Format)
Analyte (Competitor)Structural RelationIC₅₀ (nM)Cross-Reactivity (%)*Interference Risk
Isochroman-7-ol Target Analyte 4.5 100% N/A
Isochroman-6-olRegioisomer (Positional)180.02.5%High (at high conc.)[2][3]
Chroman-7-olStructural Isomer (Ring O shift)>4,500<0.1%Low
Isocoumarin-7-olOxidized Analog (Carbonyl)900.00.5%Low
Tetralin-2-olCarbocyclic Analog>10,000<0.05%Negligible

*Cross-Reactivity (%) is calculated as:

2
Scientific Insight: The Mechanism of Discrimination
  • Isochroman-6-ol (The Primary Challenger): The shift of the hydroxyl group from C7 to C6 creates a steric clash within the antibody's binding pocket (paratope).[2] However, because the lipophilic bicyclic skeleton remains identical, non-specific hydrophobic interactions can drive "soft" binding, leading to false positives at high concentrations (>1 µM).

  • Chroman-7-ol: While it retains the 7-OH group, the shift of the ether oxygen in the heterocyclic ring alters the ring pucker (conformation).[2] High-affinity antibodies are sensitive to this conformational change, resulting in excellent discrimination (<0.1% CR).[2]

Experimental Protocol: Self-Validating Competitive ELISA

To replicate these findings or validate a new antibody clone, follow this self-validating protocol. This workflow is designed to minimize matrix effects and ensure equilibrium binding.[2]

Phase A: Reagent Preparation
  • Coating Antigen: Conjugate Isochroman-7-ol to BSA via a C1-linker to expose the C7-OH epitope.[2][3] Dilute to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

  • Standards: Prepare serial dilutions of Isochroman-7-ol (0.01 nM to 1000 nM) in assay buffer (PBS + 0.1% BSA).

  • Interferents: Prepare analogs (Isochroman-6-ol, etc.) at 100x the expected target concentration to stress-test specificity.

Phase B: The Assay Workflow
  • Coating: Add 100 µL of Coating Antigen to 96-well microplates. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST.[2] Add 200 µL of Blocking Buffer (PBS + 3% Non-Fat Milk). Incubate 2h at RT.

  • Competition (Critical Step):

    • Add 50 µL of Standard or Interferent to wells.

    • Immediately add 50 µL of anti-Isochroman-7-ol antibody (at limiting concentration, e.g., 1:50,000 dilution).[2]

    • Rationale: Premixing or simultaneous addition ensures true thermodynamic competition for the antibody binding sites.[2]

  • Incubation: Shake at 500 rpm for 1 hour at RT.

  • Detection: Wash 5x. Add 100 µL HRP-conjugated secondary antibody.[2] Incubate 45 min.

  • Readout: Wash 5x. Add TMB substrate.[2] Stop with 1M H₂SO₄ after 15 min. Read OD₄₅₀.

Visualization of Signaling & Logic

The following diagrams illustrate the competitive logic and the structural discrimination pathways.

Diagram 1: Competitive Immunoassay Logic

Comparison of signal generation in the presence of the Target vs. the Interferent.

CompetitiveELISAcluster_wellMicroplate Well Surfacecluster_solutionSolution PhaseCoatedAntigenCoated Antigen(Isochroman-BSA)TargetTarget Analyte(Isochroman-7-ol)AntibodyPrimary Antibody(Anti-Isochroman)Target->AntibodyCompetes(Reduces Signal)ResultTargetLow OD450(High Specificity)Target->ResultTargetInterferentInterferent(Isochroman-6-ol)Interferent->AntibodyWeak Binding(Min. Signal Reduction)ResultInterferentHigh OD450(False Negative)Interferent->ResultInterferentAntibody->CoatedAntigenHigh Affinity(Generates Signal)

Caption: Competitive binding dynamics. The target analyte successfully sequesters the antibody, lowering the signal. The interferent binds weakly, leaving the antibody free to bind the plate (high signal).

Diagram 2: Structural Discrimination Hierarchy

Decision tree for antibody recognition based on pharmacophore features.

SAR_LogicStartAnalyte EntryCheckRingCheck 1: Heterocycle Structure(Isochroman vs Chroman)Start->CheckRingCheckPosCheck 2: Hydroxyl Position(C7 vs C6)CheckRing->CheckPosIsochroman Core(Match)NoBind1No Binding(Chroman-7-ol)CheckRing->NoBind1Chroman Core(Mismatch)CheckOxCheck 3: Oxidation State(Ether vs Lactone)CheckPos->CheckOx7-OH Present(Match)LowBindLow Affinity/Cross-Reacts(Isochroman-6-ol)CheckPos->LowBind6-OH Present(Steric Clash)BindHigh Affinity Binding(Isochroman-7-ol)CheckOx->BindCyclic Ether(Match)WeakBindWeak Binding(Isocoumarin)CheckOx->WeakBindLactone (C=O)(Electronic Mismatch)

Caption: The molecular decision tree illustrates how the antibody filters analytes based on ring conformation, functional group positioning, and electronic properties.[2]

Troubleshooting & Optimization

When conducting these studies, "Matrix Interference" often mimics cross-reactivity. Use this checklist to distinguish true CR from artifacts:

  • Parallelism Test: Dilute the sample serially. If the calculated concentration changes significantly upon dilution, you are seeing matrix interference, not true cross-reactivity [1].

  • Solvent Tolerance: Isochroman derivatives are lipophilic.[2] Ensure your assay buffer contains minimal DMSO (<1%) or Methanol to maintain solubility without denaturing the antibody.[2]

  • Equilibrium Time: Short incubation times favor the kinetic binding of the highest affinity target (Isochroman-7-ol).[2] Extending incubation (>3 hours) may allow lower-affinity interferents (Isochroman-6-ol) to bind, artificially inflating cross-reactivity values.[2]

References
  • Wild, D. (2013).[2] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Ed. Elsevier.[2]

  • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 12281253, Isochroman-3-ol (Structural Analog Reference).

  • BenchChem (2025).[2] Comparative Analysis of Isochroman Derivatives and Immunoassay Specificity.

  • Creative Diagnostics (2024). Antibody Specificity and Cross-Reactivity Validation Protocols.

A Researcher's Guide to the Validation of Isochroman-7-ol: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of credible and reproducible research. This guide provides an in-depth technical framework for the validation of Isochroman-7-ol, a member of the promising isochroman class of heterocyclic compounds. While specific peer-reviewed literature focusing solely on the validation of Isochroman-7-ol is nascent, this document synthesizes established methodologies and data from closely related analogues to present a comprehensive validation strategy. We will objectively compare its potential performance with other isochroman derivatives and provide the supporting experimental rationale.

The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The validation of a new derivative like Isochroman-7-ol is therefore a critical step in unlocking its therapeutic potential.

Synthesis and Structural Elucidation: The Foundation of Validation

The first step in validating any new chemical entity is to ensure its unambiguous synthesis and structural confirmation. Various synthetic routes to the isochroman core have been reported, with the oxa-Pictet-Spengler reaction being a prominent and modular method.[5][6]

A plausible synthetic approach to Isochroman-7-ol would involve the reaction of a substituted 2-phenylethanol with an appropriate aldehyde or its surrogate. The yield and purity of the final compound are the initial performance indicators.

Illustrative Synthetic Workflow

cluster_synthesis Synthesis of Isochroman-7-ol Starting_Materials 2-(3-hydroxyphenyl)ethan-1-ol + Formaldehyde Reaction Oxa-Pictet-Spengler Reaction (Acid-catalyzed) Starting_Materials->Reaction Step 1 Crude_Product Crude Isochroman-7-ol Reaction->Crude_Product Step 2 Purification Column Chromatography Crude_Product->Purification Step 3 Pure_Product Pure Isochroman-7-ol Purification->Pure_Product Step 4 Structural_Validation NMR, MS, IR Spectroscopy Pure_Product->Structural_Validation Step 5 Final_Compound Validated Isochroman-7-ol Structural_Validation->Final_Compound Confirmation cluster_apoptosis Isochroman-7-ol Induced Apoptosis Pathway Isochroman_7_ol Isochroman-7-ol Cellular_Target Cellular Target (e.g., Hsp90) Isochroman_7_ol->Cellular_Target Caspase_9 Caspase-9 Activation Cellular_Target->Caspase_9 Initiation Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Execution Apoptosis Apoptosis Caspase_3->Apoptosis

Sources

Safety Operating Guide

Isochroman-7-ol Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Isochroman-7-ol (7-hydroxyisochroman) is a bicyclic organic compound featuring a phenolic hydroxyl group attached to an isochroman (dihydroisocoumarin-related) core. While often treated generically as "organic waste," its specific structural properties—particularly the phenolic moiety—dictate strict segregation protocols to prevent dangerous laboratory incompatibilities.[1]

This guide moves beyond basic compliance, detailing the mechanistic reasons for specific disposal routes to ensure researcher safety and environmental integrity.

Chemical Safety Data Summary
PropertySpecificationOperational Implication
Chemical Class Phenolic EtherWeakly acidic; incompatible with strong bases and oxidizers.
Physical State Solid (typically) or Viscous OilRequires solid waste stream unless dissolved in solvent.
Primary Hazard Irritant / CombustibleSkin/Eye Irritant (H315, H319). Potential systemic toxicity via absorption.[1]
Incompatibility Strong Oxidizers (Nitric Acid) CRITICAL: Phenols can undergo electrophilic nitration to form explosive picrate-like salts.
RCRA Status Non-Listed (Characteristic)Treat as D001 (Ignitable) if in flammable solvent; otherwise General Hazardous Organic.

Hazard Assessment & Pre-Disposal Stabilization

Before disposal, you must assess the state of the material.[1] The "Senior Scientist" approach requires understanding the history of the chemical in your workflow.

The "Phenolic Risk" Factor

Unlike simple aliphatic alcohols, the 7-hydroxyl group on the aromatic ring activates the molecule toward electrophilic substitution.

  • The Risk: If Isochroman-7-ol is inadvertently mixed with oxidizing acid waste (specifically Nitric or Perchloric acid), it can generate heat and potentially unstable nitrated compounds.

  • The Protocol: NEVER pour Isochroman-7-ol waste into a container designated for "Acid Waste" or "Oxidizers." It must go into Organic Waste streams.

Quenching Reactive Mixtures

If Isochroman-7-ol is remaining from a reaction mixture (e.g., involving borohydrides or lithium aluminum hydride):

  • Cool the reaction vessel to 0°C.

  • Dilute slowly with a non-reactive solvent (e.g., Ethyl Acetate).

  • Quench dropwise with saturated Ammonium Chloride (

    
    ) or water to neutralize active hydride species before transferring to the waste container.
    

Disposal Workflow (Decision Logic)

Do not simply guess the waste stream. Follow this logic gate to determine the correct disposal path.

DisposalWorkflow Start START: Isochroman-7-ol Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved/Oil BinSolid SOLID WASTE BIN (Double-bagged, Label: Toxic/Irritant) SolidPath->BinSolid Segregate from Sharps SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidPath->SolventCheck BinHalo HALOGENATED ORGANIC LIQUID WASTE SolventCheck->BinHalo Yes (>2%) BinNonHalo NON-HALOGENATED ORGANIC LIQUID WASTE SolventCheck->BinNonHalo No (e.g., MeOH, EtOAc) Warning CRITICAL: NO OXIDIZERS (Do not mix with Nitric Acid) BinNonHalo->Warning

Figure 1: Logical decision tree for segregating Isochroman-7-ol waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus)
  • Applicability: Old inventory or synthesized solid powder.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Procedure:

    • Don PPE: Nitrile gloves (double gloving recommended for phenols), safety glasses, and lab coat.[1]

    • Transfer the solid carefully to the waste container to avoid dust generation.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "Isochroman-7-ol."

      • Hazards: Check "Toxic" and "Irritant."

    • Seal: Ensure the lid is screwed on tightly. Do not leave open in the fume hood.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Applicability: Isochroman-7-ol dissolved in solvents (Methanol, Ethyl Acetate, DCM).[1]

  • Container: 4L or 20L Solvent Waste Carboy (HDPE or Safety Can).

  • Procedure:

    • Identify the Solvent:

      • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

      • If dissolved in Methanol, Acetone, or Ethyl Acetate : Use the Non-Halogenated waste stream.[1][2]

    • Compatibility Check: Ensure the carboy does not contain concentrated acids.

    • Pouring: Use a funnel to prevent spills.

    • Log It: Record the volume and approximate concentration of Isochroman-7-ol on the waste tag.

Emergency Response: Spills

Phenolic compounds can be rapidly absorbed through the skin, causing burns or systemic toxicity.[1]

  • Immediate Action: Alert personnel and cordon off the area.

  • PPE Upgrade: If the spill is >100mL or creates dust, wear a half-face respirator with organic vapor/particulate cartridges.

  • Absorbent Selection:

    • Liquids: Use Vermiculite or Clay-based absorbents .

    • Note: Do not use paper towels for concentrated phenolic spills if possible, as they increase surface area for evaporation; however, for small amounts, they are acceptable if immediately bagged.[1]

  • Decontamination:

    • After removing the bulk material, wipe the surface with a dilute surfactant (soap and water) or a specific solvent like PEG-300 (Polyethylene Glycol) which is often used to solubilize and remove phenolic residues from surfaces and skin [1].

    • Do not use Bleach immediately, as it can react to form chlorophenols, which are more toxic.[1]

Regulatory Compliance (RCRA)

While Isochroman-7-ol is not explicitly listed on the EPA "P" or "U" lists (unlike Phenol U188), it must be characterized by the generator.

  • Characteristic Waste: If the waste formulation has a flashpoint <60°C (due to solvents), it is D001 (Ignitable) .[1]

  • Generator Knowledge: As a researcher, you must declare it as Toxic based on the phenolic structure if no specific testing is done.[1]

  • State Regulations: Always verify if your specific state (e.g., California) requires more stringent "California List" handling for phenols.[1]

References

  • Yale Environmental Health & Safety. (2022).[3] Phenol Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyisochroman-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.